Golvatinib

Catalog No.
S547940
CAS No.
928037-13-2
M.F
C33H37F2N7O4
M. Wt
633.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golvatinib

CAS Number

928037-13-2

Product Name

Golvatinib

IUPAC Name

1-N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H37F2N7O4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

E 7050, E-7050, E7050 cpd, golvatinib, N-(2-fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)carbonylaminopyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

The exact mass of the compound Golvatinib is 633.28751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Golvatinib c-Met VEGFR Eph receptor tyrosine kinase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Targets and Mechanism of Action

Golvatinib functions as a potent, ATP-competitive inhibitor, binding to the kinase domains of its target receptors to block their activity. The table below summarizes its key targets and the biological consequences of their inhibition.

Target Reported IC₅₀ Role in Cancer Effect of Inhibition
c-Met 14 nM [1] Regulates cell migration, invasion, proliferation; confers resistance to other targeted therapies (e.g., VEGFR inhibitors) [2] [3]. Suppresses tumor cell growth, invasion, and overcomes drug resistance [4] [2].
VEGFR2 16 nM [1] Primary mediator of VEGF-stimulated tumor angiogenesis and endothelial cell proliferation [5]. Inhibits formation of new tumor blood vessels, starving the tumor [1].
Eph Receptors Potent inhibitor (specific IC₅₀ not detailed in results) [4] [6] Involved in cell-cell communication, cell morphology, and motility; contributes to cancer progression [4]. Disrupts processes related to cell shape and metastatic spread [4].
Other Targets (Ron, c-Kit) Potent inhibitor (specific IC₅₀ not detailed in results) [4] [6] Ron: related to c-Met; c-Kit: involved in cell proliferation/survival. Contributes to broad antitumor activity [4].

This compound's multi-targeted nature is particularly effective in overcoming HGF-mediated resistance to VEGFR inhibitors. When tumor cells produce high levels of HGF, they can make endothelial cells resistant to drugs like lenvatinib. This compound co-inhibits both c-Met and VEGFR2, restoring anti-angiogenic and antitumor efficacy [2] [7].

G HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds This compound This compound This compound->cMet Inhibits This compound->VEGFR2 Inhibits CellularEffects Cellular Responses: Proliferation, Survival, Migration, Angiogenesis This compound->CellularEffects Blocks Downstream Downstream Signaling (PI3K/Akt, MAPK/Erk) cMet->Downstream Activates VEGFR2->Downstream Activates Downstream->CellularEffects Inhibition Inhibition of Tumor Growth & Angiogenesis CellularEffects->Inhibition

This compound inhibits c-Met and VEGFR2 signaling to block tumor-promoting cellular responses.

Supporting Experimental Evidence

The proposed mechanism of action is backed by robust preclinical and clinical data.

In Vitro and Preclinical Models
  • Kinase Assays & Western Blot: In vitro studies confirm this compound potently inhibits phosphorylation of c-Met and VEGFR-2. Experiments typically involve incubating cell lines (e.g., MKN45 for c-Met, HUVECs for VEGFR-2) with serially diluted this compound, stimulating with ligands (HGF or VEGF), and detecting phosphoprotein levels via western blot [1].
  • Cell Proliferation Assays: this compound inhibits growth of tumor cell lines with c-Met amplification (e.g., MKN45, EBC-1) and HUVECs stimulated by VEGF or HGF. The sulforhodamine B (SRB) colorimetric assay is commonly used, where cells are cultured with this compound for 3 days before absorbance measurement [2] [1].
  • Overcoming Resistance: Conditioned medium from HGF-producing tumor cells confers resistance to the VEGFR inhibitor lenvatinib in HUVEC tube formation assays. Adding this compound restores lenvatinib's inhibitory effect [2] [7].
In Vivo & Clinical Evidence
  • Xenograft Models: Oral administration of this compound (50-200 mg/kg/day) inhibits tumor growth and angiogenesis in subcutaneous xenograft models, sometimes causing tumor regression in c-Met amplified models [1].
  • Clinical Pharmacodynamics: A Phase I trial in patients demonstrated post-treatment decrease in phosphorylated c-Met or ERK in tumor biopsies, providing direct evidence of target modulation in humans at the maximum tolerated dose (MTD) of 400 mg once daily [4].

Detailed Experimental Protocols

For researchers seeking to validate these findings, here are the core methodologies.

Protocol 1: In Vitro Kinase Inhibition and Signaling Analysis
  • Objective: To assess this compound's effect on target receptor phosphorylation.
  • Cell Preparation:
    • Use c-Met expressing cancer lines (e.g., MKN45) or serum-starved HUVECs for VEGFR-2.
  • Compound Treatment:
    • Pre-incubate cells with serially diluted this compound (e.g., 5-5000 nM) for 1-2 hours.
  • Stimulation:
    • Stimulate HUVECs with 20 ng/mL human VEGF for 5 minutes [1].
  • Analysis:
    • Lyse cells and analyze by SDS-PAGE/Western Blot.
    • Use antibodies: anti-phospho-Met (Tyr1234/1235), anti-phospho-VEGFR-2 (Tyr996), and total protein antibodies.
    • Detect bands via chemiluminescence and quantify intensity [1].
Protocol 2: Cell Proliferation Assay
  • Objective: To determine this compound's effect on cell growth.
  • Cell Culture:
    • Seed tumor cells (1–3 × 10³ cells/well) or HUVECs (2 × 10³ cells/well) in 96-well plates.
  • Stimulation & Treatment:
    • Culture HUVECs with HGF (30 ng/mL), VEGF (20 ng/mL), or both, alongside serially diluted this compound.
  • Incubation & Measurement:
    • Culture for 3 days.
    • Add WST-8 or SRB reagent, measure absorbance at 450-570 nm [2] [1].

G Start Start Experiment PlateCells Plate Cells (HUVECs or Tumor Lines) Start->PlateCells SerumStarve Serum Starve (if required) PlateCells->SerumStarve AddCompound Add this compound (Serially Diluted) SerumStarve->AddCompound AddStimulus Add Stimulus (VEGF, HGF, or both) AddCompound->AddStimulus Incubate Incubate (1-5 min for phosphorylation or 3 days for proliferation) AddStimulus->Incubate Lysis Lyse Cells & Western Blot Incubate->Lysis Phosphorylation ProlifAssay Viability Assay (WST-8/SRB) Incubate->ProlifAssay Proliferation Analyze Analyze Result Lysis->Analyze ProlifAssay->Analyze

Workflow for key in vitro experiments to assess this compound activity.

Clinical Development Summary

This compound has been evaluated in several early-phase clinical trials, establishing its safety profile and preliminary activity.

Trial Phase Patient Population Key Findings Reference
Phase I Advanced solid tumors MTD: 400 mg QD or 200 mg BID. DLTs included fatigue and elevated liver enzymes. Common AEs: diarrhea, nausea, vomiting, fatigue. Best response: stable disease. [4] [6]
Phase I/II Hepatocellular carcinoma, Platinum-resistant head and neck cancer Trials completed or terminated; results not fully reported in available search results. ClinicalTrials.gov IDs: NCT01271504, NCT01332266. [8] [1]

References

what is Golvatinib E7050 used for in cancer research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Golvatinib's anti-tumor activity stems from its coordinated blockade of two key signaling pathways: the HGF/c-Met axis and the VEGF/VEGFR2 axis.

g HGF HGF cMet cMet HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Gab1 Gab1 cMet->Gab1 Src Src cMet->Src FAK FAK cMet->FAK PLCg PLCg cMet->PLCg Akt Akt VEGFR2->Akt VEGFR2->Src VEGFR2->FAK VEGFR2->PLCg p38 p38 VEGFR2->p38 JNK JNK VEGFR2->JNK PI3K PI3K Gab1->PI3K PI3K->Akt Survival Survival Akt->Survival Cell Cycle Arrest (S phase) Cell Cycle Arrest (S phase) Akt->Cell Cycle Arrest (S phase) Proliferation Proliferation Src->Proliferation Migration Migration FAK->Migration PLCg->Migration p38->Proliferation JNK->Proliferation Angiogenesis Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Apoptosis Apoptosis Cell Cycle Arrest (S phase)->Apoptosis This compound This compound This compound->cMet This compound->VEGFR2

This compound inhibits c-Met and VEGFR2 signaling, suppressing tumor survival and angiogenesis

Key Preclinical Research and Findings

This compound has shown promising anti-tumor activity in various preclinical models, with research highlighting its efficacy in overcoming drug resistance.

Overcoming Lenvatinib Resistance in VEGFR2 Inhibition

HGF-induced activation of c-Met in endothelial cells can confer resistance to VEGFR2 inhibitors like Lenvatinib. This compound overcomes this by dual inhibition [1].

Experimental Protocol:

  • In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs) [1]
  • Stimulation: Treated with VEGF (20 ng/mL) alone or in combination with HGF (30 ng/mL) [1]
  • Treatment: Lenvatinib alone vs. Lenvatinib + this compound [1]
  • Assays: Cell proliferation (Sulforhodamine B assay) and capillary tube formation [1]
  • In Vivo Model: Subcutaneous xenograft models using tumor cell lines with high HGF expression [1]

Key Findings:

  • HUVECs stimulated with VEGF+HGF were resistant to Lenvatinib [1]
  • Adding this compound restored sensitivity, significantly inhibiting proliferation and tube formation [1]
  • In vivo, the Lenvatinib+this compound combination showed synergistic antitumor effects compared to either drug alone [1]
Suppressing Multidrug-Resistant Uterine Sarcoma

In multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells, this compound demonstrated direct anti-tumor effects by inducing apoptosis and cell cycle arrest [2].

Experimental Protocol:

  • Cell Line: Multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells [2]
  • Treatment: this compound at concentrations ranging from 5 to 50 μM for 24 or 48 hours [2]
  • Assays: MTT assay (cell viability), Annexin V-FITC/PI binding (apoptosis), flow cytometry (cell cycle), Western blot (protein expression) [2]
  • In Vivo Model: Athymic nude mice carrying MES-SA/Dx5 xenograft tumors [2]

Key Findings:

  • Reduced cell viability in a dose- and time-dependent manner [2]
  • Induced apoptosis and S-phase cell cycle arrest [2]
  • Upregulated pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) and p53/p21; downregulated survivin [2]
  • Suppressed phosphorylation of c-Met, Src, Akt, and p38 [2]
  • Remarkably suppressed tumor growth in mouse xenografts [2]

Quantitative Inhibition Data

The potency of this compound is demonstrated by its low nanomolar IC50 values against its primary targets.

Target / Effect IC50 / Value Experimental Context
c-Met Kinase 14 nM Inhibition of autophosphorylation in MKN45 gastric cancer cells [3] [4]
VEGFR2 Kinase 16 nM Inhibition of VEGF-induced phosphorylation in HUVECs [3] [4]
Cellular Proliferation (HGF-stimulated) 17 nM Inhibition of HUVEC proliferation stimulated by HGF [3]
Cellular Proliferation (VEGF-stimulated) 84 nM Inhibition of HUVEC proliferation stimulated by VEGF [3]
Tumor Cell Growth 6.2 - 37 nM (IC50) Growth inhibition of various tumor cell lines (EBC-1, Hs746T, SNU-5, MKN45) [3]

Clinical Development Status

As of the latest available information, this compound remains an investigational drug and has not received regulatory approval for any indication [5]. Clinical trials recorded for this compound have investigated its potential in treating gastric cancer, solid tumors, hepatocellular carcinoma, and platinum-resistant squamous cell carcinoma of the head and neck [5]. A Phase Ib/II trial studying E7050 in combination with another agent, E7080 (Lenvatinib), for advanced solid tumors and specific cancers was terminated [6]. The status of its clinical development appears limited.

This compound represents a rational multi-targeting strategy in oncology, with compelling preclinical evidence for use in overcoming resistance to VEGF-pathway inhibitors and treating aggressive, multidrug-resistant cancers. Its future clinical development path, however, remains uncertain.

References

Golvatinib preclinical studies in human tumor xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib in Human Tumor Xenograft Models

The table below summarizes key findings from a preclinical study that evaluated the efficacy of this compound in combination with Lenvatinib in various human tumor xenograft models in mice [1].

Tumor Cell Line Cancer Type HGF Expression Treatment Groups (Tumor Growth Inhibition vs. Control) Key Findings
SEKI Melanoma High Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) HGF from tumor cells conferred resistance to VEGFR inhibitor; combination therapy overcame this resistance.
IM95m Gastric High Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) Combination showed synergistic antitumor effects, accompanied by decreased tumor vessel density.
KP-4 Pancreatic High Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) Combination therapy effective against tumors with high HGF expression.
A2780 Ovarian Low Lenvatinib (strong effect), Lenvatinib + this compound (no enhanced effect) In low-HGF models, adding this compound to Lenvatinib did not provide additional benefit.

Detailed Experimental Protocols

The core methodology from the primary study involves these key steps [1]:

  • In Vivo Xenograft Models: Subcutaneous (s.c.) xenograft models were established by inoculating mice with various human tumor cell lines (SEKI, IM95m, KP-4, A2780).
  • Compound Administration: Once tumors were established, mice were treated with vehicle control, Lenvatinib (100 mg/kg, orally, once daily), This compound (50 mg/kg, orally, once daily), or the combination of both.
  • Efficacy Assessment: Tumor volumes and body weights were measured regularly. The anti-tumor effects were calculated by comparing the mean tumor volume of the treated group with that of the control group at the end of the experiment.
  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested for analysis. Tumor vessel density was assessed by immunostaining for CD31, a vascular endothelial cell marker.

HGF/c-Met Signaling Pathway in Resistance

The following diagram illustrates the mechanism by which the HGF/c-Met pathway confers resistance to VEGFR inhibitors like Lenvatinib, and how this compound counteracts this.

G TumorCell Tumor Cell (High HGF) HGF Secreted HGF TumorCell->HGF Secretes cMet c-Met Receptor on Endothelial Cell HGF->cMet Binds & Activates Resistance Resistance to VEGFR Inhibitors cMet->Resistance Induces Angiogenesis Tumor Angiogenesis & Growth Resistance->Angiogenesis Promotes This compound This compound (c-Met Inhibitor) This compound->cMet Inhibits Lenvatinib Lenvatinib (VEGFR Inhibitor) Block Inhibition of Signaling Lenvatinib->Block Leads to Block->Angiogenesis Suppresses

Mechanism of HGF-induced resistance to VEGFR inhibitors and this compound's role in combination therapy.

Key Insights for Researchers

  • Focus on Patient Stratification: The preclinical data strongly suggests that This compound combination therapy would be most effective in patient populations with tumors characterized by high HGF expression or c-Met activation [1].
  • Robust Efficacy Readouts: The study used multiple endpoints to confirm efficacy, including tumor growth inhibition and reduced microvessel density (a pharmacodynamic marker of anti-angiogenic activity) [1].
  • Wider Target Profile: this compound is primarily a dual inhibitor of c-Met and VEGFR2, but it also shows activity against other kinases like Ron and Flt-3 [2]. Consider this broader profile when designing or interpreting experiments.

References

Golvatinib IC50 values for c-Met VEGFR-2 kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Activity & Experimental Protocols

Golvatinib demonstrates potent activity in cellular models, effectively inhibiting kinase phosphorylation and cell proliferation.

Cellular Inhibition and Proliferation Assays

The activity of this compound has been characterized across various human cancer cell lines, particularly those with c-Met amplification [1] [2] [3]. The table below summarizes its inhibitory effects.

Cell Line Assay Type IC₅₀ Value Description
MKN-45 (Gastric) Cytotoxicity 37 nM Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2]
EBC-1 (Lung) Cytotoxicity 6.2 nM Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2]
Hs746T (Gastric) Cytotoxicity 23 nM Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2]
SNU-5 (Gastric) Cytotoxicity 24 nM Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2]
HUVEC (Endothelial) Anti-proliferation 84 nM Inhibition of VEGF-induced cell proliferation (WST-1 assay) [4] [5]
HUVEC (Endothelial) Anti-proliferation 17 nM Inhibition of HGF-induced cell proliferation (WST-1 assay) [4] [5]
Key Experimental Protocols
  • Kinase Assay & Western Blot Analysis

    • For c-Met Phosphorylation: MKN45 cells are incubated with serial dilutions of this compound in complete medium at 37°C for 2 hours. Cells are then lysed, and proteins are separated by SDS-PAGE [1].
    • For VEGFR-2 Phosphorylation: Human Umbilical Vein Endothelial Cells (HUVECs) are starved and then incubated with this compound for 1 hour, followed by stimulation with human VEGF (20 ng/mL) for 5 minutes. Cell lysates are analyzed via Western blot [1].
    • Detection: Membranes are probed with anti-phosphotyrosine, anti-phospho-c-Met (Tyr1234/1235), or anti-phospho-VEGFR-2 (Tyr996) antibodies. Immunoreactive bands are visualized by chemiluminescence [1].
  • Cell Viability/Proliferation Assay (e.g., WST-8)

    • Cells are seeded on 96-well plates (1,000–3,000 cells/well) and treated with various concentrations of this compound for 3 days [1] [3].
    • WST-8 reagent is added to each well, and absorbance is measured at 450 nm (with a reference at 660 nm) using a microplate reader. Cell viability is calculated based on the absorbance values [1] [3].

In Vivo Efficacy

In vivo studies using mouse xenograft models have validated this compound's antitumor efficacy:

  • Dosing: Oral administration of this compound at 25, 50, 100, and 200 mg/kg once daily demonstrated significant, dose-dependent inhibition of tumor growth in models including MKN45, Hs746T, SNU-5, and EBC-1 [1] [2] [3].
  • Tumor Regression: High doses (50-200 mg/kg) induced tumor regression and even disappearance in some c-Met amplified models [1] [2].
  • Mechanism of Action: Analyses of resected tumors confirmed that this compound inhibits the phosphorylation of c-Met and VEGFR-2 in tumor tissues and strongly suppresses tumor angiogenesis [1].

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive small molecule inhibitor that simultaneously targets the c-Met and VEGFR-2 tyrosine kinases [5]. The synergistic inhibition of these pathways delivers a dual attack on tumors by directly targeting cancer cell growth and survival while also disrupting tumor-associated angiogenesis [6].

The diagram below illustrates how this compound inhibits these key signaling pathways.

golvatinib_mechanism HGF HGF c_Met c-Met Receptor HGF->c_Met VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Gab1 Gab1 c_Met->Gab1 Migration Migration c_Met->Migration HGF-Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGF-Signaling This compound This compound This compound->c_Met Inhibits This compound->VEGFR2 Inhibits PI3K PI3K Gab1->PI3K RAS Ras Gab1->RAS AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK Mek RAF->MEK ERK Erk MEK->ERK Proliferation Proliferation ERK->Proliferation

This compound acts at the receptor level to block key signaling cascades that drive tumor progression.

Research Context and Dual-Target Advantage

This compound exemplifies the strategic approach of developing multi-target kinase inhibitors.

  • Overcoming Resistance: Research indicates that this compound can circumvent resistance to EGFR-tyrosine kinase inhibitors (e.g., Gefitinib) induced by HGF in EGFR-mutant lung cancer cells by blocking the Met/Gab1/PI3K/Akt pathway [1] [2].
  • Synergistic Antitumor Effect: The simultaneous inhibition of c-Met and VEGFR2 has a synergistic effect, as these pathways often work together to promote tumor angiogenesis and growth. Dual inhibitors may provide superior efficacy compared to selective single-target agents and can help overcome resistance mechanisms [6] [7].

References

Golvatinib in vitro studies in MKN45 and HUVEC cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib (E7050): Mechanism of Action

This compound is a potent, ATP-competitive dual inhibitor targeting c-Met and VEGFR-2 tyrosine kinases [1]. Its action in the studied cell lines is summarized in the diagram below:

G This compound Mechanism of Action in MKN45 and HUVEC Cells cluster_mkn45 MKN45 (Gastric Cancer Cells) cluster_huvec HUVEC (Endothelial Cells) HGF_MKN45 HGF Ligand cMet_MKN45 c-Met Receptor HGF_MKN45->cMet_MKN45 cMet_Pho c-Met Autophosphorylation cMet_MKN45->cMet_Pho Prolif_MKN45 Tumor Cell Proliferation cMet_Pho->Prolif_MKN45 VEGF_HUVEC VEGF Ligand VEGFR2_HUVEC VEGFR-2 Receptor VEGF_HUVEC->VEGFR2_HUVEC VEGFR2_Pho VEGFR-2 Phosphorylation VEGFR2_HUVEC->VEGFR2_Pho Prolif_HUVEC Endothelial Cell Proliferation VEGFR2_Pho->Prolif_HUVEC TubeForm Capillary Tube Formation Prolif_HUVEC->TubeForm This compound This compound (E7050) This compound->cMet_Pho Inhibits This compound->VEGFR2_Pho Inhibits

Summary of Key In Vitro Findings

The efficacy of this compound was quantified through kinase inhibition and cell-based assays. The tables below summarize the core quantitative data.

Table 1: this compound Kinase Inhibition and Cellular Efficacy [2] [1] [3]

Assay Type Cell Line / System Stimulus / Target IC₅₀ / Efficacy Value
Kinase Inhibition Cell-free system c-Met 14 nM
Cell-free system VEGFR-2 16 nM
Cellular Growth Inhibition MKN45 (Gastric Cancer) - 37 nM
EBC-1 (Lung Cancer) - 6.2 nM
Hs746T (Gastric Cancer) - 23 nM
SNU-5 (Gastric Cancer) - 24 nM
Endothelial Cell Proliferation HUVEC VEGF 84 nM
HUVEC HGF 17 nM
HUVEC bFGF >1000 nM (No inhibition)

Table 2: this compound in Combination with Lenvatinib [4] [5]

Assay Type Cell Line Experimental Condition Key Finding
Proliferation & Tube Formation HUVEC VEGF + HGF HGF induced resistance to Lenvatinib.
HUVEC VEGF + HGF + this compound This compound restored Lenvatinib sensitivity.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Western Blot Analysis for Target Engagement [3]

This protocol is used to detect the inhibition of c-Met and VEGFR-2 phosphorylation.

  • Cell Preparation and Treatment:
    • For c-Met phosphorylation: MKN45 cells are incubated with serial dilutions of this compound in complete medium at 37°C for 2 hours.
    • For VEGFR-2 phosphorylation: HUVECs are first starved in human endothelial serum-free medium with 0.5% FBS for 24 hours. Subsequently, they are incubated with serial dilutions of this compound for 1 hour, followed by stimulation with 20 ng/mL of human VEGF for 5 minutes.
  • Cell Lysis: After treatment, cells are lysed using a buffer containing components like 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, proteases, and phosphatase inhibitors. Cellular debris is removed by centrifugation.
  • Western Blot: Aliquots of supernatants containing 5-20 μg of protein are subjected to SDS-PAGE. Proteins are transferred to PVDF membranes, which are then blocked and probed with specific antibodies:
    • Primary Antibodies: Anti-phospho-c-Met (Tyr1234/1235), anti-phospho-VEGFR-2 (Tyr996), and corresponding total protein antibodies.
    • Detection: A chemiluminescence kit is used, and immunoreactive bands are visualized. Band intensity can be quantified using an image analyzer [3].
Cell Proliferation Assay (WST-8) [3] [6]

This method measures the cytotoxic effect of this compound on tumor cells.

  • Cell Seeding: Tumor cells (e.g., MKN45, EBC-1) are seeded at a density of 1–3 × 10³ cells per well in a 96-well plate.
  • Dosing and Incubation: Cells are treated with various concentrations of this compound and cultured for 3 days.
  • Viability Measurement: After the incubation period, 10 μL of WST-8 reagent is added to each well. The absorbance is measured at 450 nm with a reference measurement at 660 nm. The signal correlates with the number of viable cells [3] [6].
  • For HUVEC Proliferation: HUVECs (2 × 10³ cells/well) are cultured for 3 days in medium containing growth factors (HGF at 30 ng/mL, VEGF at 20 ng/mL, or bFGF at 20 ng/mL) together with serially diluted this compound. Viability is similarly assessed, showing specific inhibition of HGF- and VEGF-driven proliferation [1] [6].
Overcoming HGF-Induced Resistance (Combination Assay) [5]

This protocol demonstrates how this compound counteracts resistance to VEGFR inhibitors.

  • Cell Culture Setup: HUVECs are plated and allowed to attach.
  • Induction of Resistance: The culture medium is supplemented with both VEGF (20 ng/mL) and HGF (30 ng/mL). This combination has been shown to enhance cell growth and tube formation compared to VEGF alone and confers resistance to VEGFR inhibitors like Lenvatinib.
  • Combination Treatment: The Met inhibitor, This compound, is added alongside Lenvatinib.
  • Outcome Measurement: The HGF-induced resistance is cancelled by the combination, evidenced by restored inhibition of HUVEC proliferation and tube formation in the assay [4] [5].

Research Context and Significance

  • MKN45 Cell Line: This is a human gastric cancer cell line known to have constitutively active c-Met signaling, making it a standard model for studying c-Met-targeted therapies [3] [7].
  • Overcoming Therapeutic Resistance: A key finding from this research is that the HGF/c-Met pathway is a major mechanism of resistance to VEGFR inhibitors like Lenvatinib. The strategic combination of Lenvatinib with this compound provides a synergistic antitumor effect by simultaneously targeting VEGF-driven angiogenesis and HGF-driven resistance and vessel stabilization, as shown in preclinical models [2] [4] [5].

References

Golvatinib dosing schedule in mouse xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib Dosing in Mouse Xenograft Models

The table below summarizes the key parameters for administering this compound in mouse xenograft models as described in the literature.

Parameter Specification
Recommended Dose 50 mg/kg [1] [2]
Route of Administration Oral gavage (P.O.) [1] [2]
Dosing Frequency Once daily [1] [2]
Standard Vehicle 0.5% Methylcellulose (MC) solution [2]
Treatment Duration Varies by study design; typically until control tumors reach a predefined volume [1]

Experimental Protocol for Combination Therapy

The most thoroughly documented application of this compound in animal models is its use in combination with the VEGFR inhibitor lenvatinib (E7080) to overcome resistance to VEGF-targeted therapy [1] [2] [3].

1. Tumor Implantation and Study Initiation

  • Cell Lines: Studies used human cancer cell lines, including thyroid (K1), endometrial (AN3CA), ovarian (A2780), gastric (MKN45, IM95m), melanoma (SEKI), and pancreatic (KP-4) cancers [1] [2].
  • Implantation: Cells (e.g., 5 × 10⁶ cells/mouse) were implanted subcutaneously into female nude mice (CAnN.Cg-Foxn1nu/CrlCrlj) aged 5–6 weeks [1].
  • Randomization: Mice were randomized into treatment groups when tumor volumes reached a range of approximately 100–300 mm³ [1] [2].

2. Dosing Regimen

  • This compound: 50 mg/kg, orally, once daily [1] [2].
  • Lenvatinib: 30 mg/kg or 60 mg/kg (study-dependent), orally, once daily [1] [2].
  • Control Group: Received the vehicle (0.5% methylcellulose) [2].
  • Compounds: Lenvatinib mesylate and this compound tartrate were synthesized by Eisai Co., Ltd. [1] [2].

3. Endpoint Analysis Key histological and biochemical analyses were performed on harvested tumors to evaluate the combination's mechanism of action [1]:

  • Perfusion & Apoptosis: Mice were perfused with Hoechst 33342 to assess blood flow, and apoptosis was detected via TUNEL assay.
  • Immunofluorescence Staining: Tumors were stained for markers like CD31 (endothelial cells), SMA (pericytes), CD11b, and F4/80 (macrophages) to analyze changes in the tumor microenvironment.
  • Flow Cytometry: Used to analyze and sort specific cell populations from digested tumors for further molecular analysis.

Mechanism of Action & Rationale for Combination

The rationale for combining this compound with lenvatinib is to simultaneously target multiple signaling pathways that drive tumor angiogenesis and therapy resistance.

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates VEGF VEGF (Ligand) VEGFR VEGFR VEGF->VEGFR Activates Ang2 Angiopoietin-2 (Ang2) Tie2 Tie2 Receptor Ang2->Tie2 Context-Dependent Activation Resistance HGF-Induced Resistance to VEGFR Inhibitors cMet->Resistance Signaling VEGFR->Resistance Co-activation VesselStab Pericyte-Mediated Vessel Stabilization Tie2->VesselStab Promotes TEM Tie2-Expressing Macrophages (TEMs) Tie2->TEM Activates Apoptosis Massive Tumor Cell Apoptosis Resistance->Apoptosis Overcome VesselStab->Apoptosis Disrupted TEM->Apoptosis Infiltraton Reduced This compound This compound (E7050) Inhibits c-Met & Tie2 This compound->cMet Inhibits This compound->Tie2 Inhibits Lenvatinib Lenvatinib (E7080) Inhibits VEGFR Lenvatinib->VEGFR Inhibits

The workflow below summarizes the key experimental steps from model establishment to data analysis.

G cluster_dosing Dosing Groups cluster_analysis Analytical Methods Start Tumor Cell Implantation (Human cancer cell lines) Growth Tumor Growth (Until 100-300 mm³) Start->Growth Randomize Randomize Animals into Treatment Groups Growth->Randomize Treatment Daily Oral Treatment Randomize->Treatment Group1 Group 1: Vehicle Control Treatment->Group1 Group2 Group 2: Lenvatinib (30-60 mg/kg) Treatment->Group2 Group3 Group 3: this compound (50 mg/kg) Treatment->Group3 Group4 Group 4: Lenvatinib + This compound Combination Treatment->Group4 Monitor Monitor Tumor Volume and Body Weight Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Endpoint Study Endpoint (Tumor Harvest) Monitor->Endpoint Analysis Downstream Analysis Endpoint->Analysis A1 Histology & Immunofluorescence Analysis->A1 A2 Flow Cytometry Analysis->A2 A3 Molecular Analysis (PCR, Western Blot) Analysis->A3

Key Considerations for Protocol Design

  • Tolerability: The combination of lenvatinib and this compound was reported to have tolerable body weight loss, and no macroscopic changes were observed in the animals [1]. Nonetheless, monitoring animal health and body weight is essential.
  • Vehicle Consistency: Using a 0.5% methylcellulose solution is a standard and reliable approach for oral dosing suspensions in rodents [2].
  • Mechanistic Confirmation: The provided protocol includes steps for confirming the intended molecular effects. For instance, a decrease in phosphorylated c-Met (p-Met) in tumor tissues can serve as a pharmacodynamic marker of this compound target engagement [4] [5].

Looking Forward

While the preclinical data for the this compound-lenvatinib combination is compelling, its clinical development appears limited. A phase I clinical trial established a maximum tolerated dose (MTD) of 400 mg once daily for this compound monotherapy in humans [4] [5]. However, the search results do not indicate subsequent advanced-phase trials for this specific combination, suggesting it may not have progressed further in clinical development.

References

Golvatinib combination therapy with lenvatinib in thyroid cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The therapeutic strategy is built on the "multitargeting" concept. While lenvatinib potently inhibits VEGF-driven angiogenesis, tumors often activate alternative signaling pathways to escape this blockade [1]. Golvatinib complements lenvatinib by targeting these resistance mechanisms, specifically c-Met, Tie2, and EphB4 [1].

  • Lenvatinib's Primary Targets: VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT [2] [3] [4]. Its main anti-tumor effects come from inhibiting angiogenesis via VEGFR.
  • This compound's Complementary Targets:
    • c-Met: A receptor for Hepatocyte Growth Factor (HGF), involved in tumor growth, invasion, and resistance to VEGF inhibitors.
    • Tie2: A receptor for angiopoietins, primarily expressed on endothelial cells and a subset of pro-angiogenic macrophages (TEMs). The Ang2-Tie2 axis promotes vessel maturation and stability.
    • EphB4: Interacts with its ligand EphrinB2 to regulate pericyte-mediated vessel stabilization.

The synergy arises from simultaneously disrupting nascent blood vessels (via lenvatinib) and preventing the vessel stabilization and alternative angiogenic signaling that tumors use to resist treatment (via this compound) [1]. The diagram below illustrates how this combination targets multiple cell types within the tumor microenvironment.

G cluster_inhibitors Combination Inhibitors cluster_pathways Targeted Pathways & Functions cluster_effects Combined Biological Effects L Lenvatinib V VEGFR Pathway (Angiogenesis) L->V F FGFR Pathway (Tumor Growth) L->F G This compound M c-Met Pathway (Invasion/Resistance) G->M T Tie2 Pathway (Vessel Stabilization) G->T E EphB4 Pathway (Vessel Maturation) G->E A Inhibition of Pericyte Coverage M->A T->A B Reduction of TEM Infiltration T->B E->A C Severe Perfusion Disorder A->C B->C D Massive Tumor Apoptosis C->D

Key Preclinical Evidence and Quantitative Data

The efficacy of this combination was demonstrated in in vivo studies using human thyroid cancer (K1) and endometrial cancer (AN3CA) xenograft models in nude mice [1]. The table below summarizes the quantitative findings from these experiments.

Cancer Model Treatment Groups Key Findings: Tumor Growth Inhibition Key Findings: Histological & Mechanistic
K1 (Thyroid) Vehicle Control Baseline tumor growth Established baseline vessel density and perfusion [1]
Lenvatinib (30 mg/kg) Moderate growth inhibition Reduced CD31+ vessels; some pericytes remain [1]
This compound (25 mg/kg) Minimal to no effect No significant impact on vessel structure [1]
Lenvatinib + this compound >90% inhibition; massive apoptosis Severe perfusion disruption; loss of pericyte coverage [1]
AN3CA (Endometrial) Vehicle Control Baseline tumor growth Established baseline vessel density and perfusion [1]
Lenvatinib (30 mg/kg) Moderate growth inhibition Reduced CD31+ vessels [1]
This compound (50 mg/kg) Minimal to no effect No significant impact on vessel structure [1]
Lenvatinib + this compound >90% inhibition; massive apoptosis Severe perfusion disruption; reduced TEM infiltration [1]

The combination was well-tolerated in mouse models, with no significant body weight loss or macroscopic changes observed [1].

Experimental Protocols

In Vivo Efficacy Study in Mouse Xenograft Models

This protocol is fundamental for evaluating the anti-tumor activity of the combination in vivo.

  • Cell Line: K1 human thyroid cancer cells [1].
  • Animal Model: Female nude mice (CAnN.Cg-Foxn1nu/CrlCrlj), 5–6 weeks old [1].
  • Xenograft Establishment:
    • Harvest and resuspend K1 cells in PBS or Matrigel.
    • Inoculate 5 × 10^6 cells subcutaneously into the flank of each mouse [1].
  • Randomization and Dosing:
    • When tumor volume reaches 100–300 mm³, randomize mice into treatment groups (n=6-10).
    • Dosing (oral gavage, once daily):
      • Group 1: Vehicle control
      • Group 2: Lenvatinib (30 mg/kg)
      • Group 3: this compound (25 mg/kg)
      • Group 4: Lenvatinib (30 mg/kg) + this compound (25 mg/kg) [1]
  • Tumor Monitoring:
    • Measure tumor dimensions (length, width) 2-3 times per week.
    • Calculate volume: ( V = \frac{1}{2} \times \text{length} \times \text{width}^2 ) [1].
    • Monitor body weight as an indicator of toxicity.
  • Endpoint Analysis:
    • At the end of the study, harvest tumors.
    • Weigh tumors and capture digital images.
    • Process tissues for histology (OCT compound for cryosectioning or formalin for paraffin embedding) [1].
Histological Analysis of Tumor Microenvironment

This protocol assesses the morphological and cellular changes in tumors resulting from treatment.

  • Tissue Preparation:
    • Embed fresh tumor samples in OCT compound and snap-freeze.
    • Section into 5-10 μm thick cryosections using a cryostat [1].
  • Immunofluorescence Staining:
    • Fix sections in cold acetone or 4% PFA.
    • Permeabilize with 0.1–0.5% Triton X-100.
    • Block with 10% normal serum (e.g., donkey serum) for 1 hour.
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-CD31 antibody (e.g., APC-conjugated) to label endothelial cells [1].
      • Anti-SMA (α-Smooth Muscle Actin) antibody to label pericytes [1].
      • Anti-CD11b and Anti-F4/80 antibodies to label macrophages [1].
    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
    • Mount with DAPI-containing mounting medium.
  • Imaging and Quantification:
    • Acquire images using a fluorescence microscope (e.g., Keyence Biorevo BZ-9000) [1].
    • Use image analysis software (e.g., BZ-II Analyzer) to quantify:
      • Vessel density: CD31+ area.
      • Pericyte coverage: SMA+ area co-localized with CD31+ vessels.
      • TEM infiltration: Number of CD11b+/F4/80+/Mrc1+ cells per field [1].
Pericyte-Mediated Vessel Stabilization Assay (2D Co-culture)

This in vitro protocol models the interaction between endothelial cells and pericytes, a key process targeted by the drug combination.

  • Cell Culture:
    • Human Umbilical Vein Endothelial Cells (HUVECs) expressing a fluorescent marker (e.g., AcGFP).
    • Human Brain Vascular Pericytes (HBVPs) [1].
  • Co-culture Setup:
    • Mix HUVECs/AcGFP and HBVPs at a ratio of 1.3 × 10⁴ HUVECs to 1.87 × 10⁴ HBVPs per mL in EGM-2 medium.
    • Dispense 100 μL of the cell suspension into each well of a collagen type I-coated 96-well plate.
    • Culture for 10 days to allow for endothelial network formation, refreshing medium every 2-3 days [1].
  • Drug Treatment:
    • After 10 days, add vehicle, lenvatinib, this compound, or the combination in fresh EGM-2 medium.
    • Incubate for an additional 4 days [1].
  • Analysis:
    • Image the GFP-positive endothelial network using a high-content imager (e.g., IN Cell Analyzer 1000).
    • Quantify the total length of the endothelial network using angiogenesis analysis software (e.g., Kurabo Angiogenesis Image Analyzer v2.0) [1].
    • Collect culture supernatant for ELISA analysis of Ang1, Ang2, and HGF levels [1].

Discussion and Future Directions

The this compound-lenvatinib strategy represents a rational approach to overcome evasive resistance in tumors. Its strength lies in the simultaneous targeting of multiple cell types within the tumor microenvironment. However, it is important to note that the supporting data is currently at the preclinical stage [1].

Future work should focus on:

  • Identifying predictive biomarkers for patient selection, potentially including high levels of Ang2, c-Met, or Tie2 expression [1].
  • Exploring the combination in the context of other promising lenvatinib-based pairs, such as with MEK inhibitors or EGFR inhibitors, to address different resistance mechanisms [4] [5].
  • Translating these findings into clinical trials to validate the safety and efficacy of this combination in humans.

References

Comprehensive Application Notes and Protocols: Golvatinib in Angiogenesis and Capillary Tube Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Golvatinib and Angiogenesis Research

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. While essential for normal tissue development and wound healing, angiogenesis also plays a pivotal role in cancer progression, enabling tumor growth and metastasis through the development of new blood vessels that supply oxygen and nutrients. The tube formation assay represents a fundamental in vitro method for studying angiogenesis, where endothelial cells cultured on basement membrane extract spontaneously form capillary-like structures in response to angiogenic signals. This assay provides a rapid, quantifiable means to assess the angiogenic potential of cells or the efficacy of anti-angiogenic compounds in a controlled environment. [1]

This compound (also known as E7050) is a potent small molecule inhibitor that targets multiple receptor tyrosine kinases, most notably c-Met and VEGFR-2, both of which are critically involved in angiogenesis and tumor progression. Originally synthesized by Eisai Co., Ltd., this compound demonstrates nanomolar potency against these key targets, with IC₅₀ values of approximately 14 nM for c-Met inhibition in MKN45 cells and 16 nM for VEGFR-2 inhibition in human umbilical vein endothelial cells (HUVECs). [2] [3] This dual targeting strategy is particularly valuable in oncology research, as it addresses multiple pathways simultaneously, potentially overcoming the resistance mechanisms that often develop with single-target agents. This compound has shown promising anti-tumor and anti-angiogenic activity across various experimental models, making it a valuable tool compound for studying angiogenesis mechanisms and developing combination therapies.

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-target inhibition profile that simultaneously disrupts several key pathways involved in angiogenesis and tumor progression. Its primary targets include c-Met (hepatocyte growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), Tie2 (angiopoietin receptor), and EphB4 (ephrin type-B receptor 4). [2] [3] This broad-spectrum activity enables this compound to interfere with multiple aspects of the angiogenic process, from endothelial cell activation to vessel stabilization and maturation.

The signaling pathways affected by this compound collectively regulate critical processes in angiogenesis. VEGFR-2 mediates endothelial cell proliferation, migration, and survival primarily through the PLCγ1, FAK, Src, Akt, JNK, and p38 MAPK cascades. [4] Simultaneously, c-Met activation promotes invasive growth and vessel maturation, while Tie2 and EphB4 signaling contributes to vessel stabilization through pericyte recruitment and endothelial-pericyte interactions. [3] The coordinated inhibition of these interconnected pathways results in a comprehensive anti-angiogenic effect, disrupting both the initiation and maintenance of neovasculature.

Table 1: this compound Primary Kinase Targets and Their Roles in Angiogenesis

Target IC₅₀ Values Primary Ligand Role in Angiogenesis
c-Met 14 nM [2] Hepatocyte Growth Factor (HGF) Promotes endothelial cell migration, invasion, and vessel maturation
VEGFR-2 16 nM [2] Vascular Endothelial Growth Factor (VEGF) Mediates endothelial proliferation, survival, and permeability
Tie2 Not specified [3] Angiopoietin-1 and -2 Regulates vessel stabilization and pericyte coverage
EphB4 Not specified [3] Ephrin-B2 Controls arterial-venous specification and vascular remodeling

The strategic advantage of this compound's multi-targeted approach becomes particularly evident in the context of therapeutic resistance. Tumors often develop evasive resistance to VEGF pathway inhibitors through upregulation of alternative angiogenic factors, including HGF/c-Met and Ang2/Tie2 signaling. [3] By concurrently inhibiting these complementary pathways, this compound potentially circumvents such resistance mechanisms, resulting in more sustained anti-angiogenic effects. This comprehensive pathway inhibition makes this compound particularly valuable for researching combination therapies and understanding adaptive responses in the tumor microenvironment.

G This compound Multi-Target Inhibition of Angiogenesis Signaling Pathways cluster_inputs Extracellular Angiogenic Signals cluster_receptors Receptor Tyrosine Kinases (this compound Targets) cluster_pathways Downstream Signaling Pathways cluster_responses Endothelial Cell Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet Ang2 Angiopoietin-2 Tie2 Tie2 Ang2->Tie2 EphrinB2 Ephrin-B2 EphB4 EphB4 EphrinB2->EphB4 PLCg PLCγ1/FAK/Src VEGFR2->PLCg Akt PI3K/Akt VEGFR2->Akt MAPK JNK/p38 MAPK VEGFR2->MAPK cMet->Akt cMet->MAPK Stabilization Vessel Stabilization Tie2->Stabilization EphB4->Stabilization Migration Migration PLCg->Migration Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation TubeFormation Tube Formation Stabilization->TubeFormation This compound This compound (E7050) This compound->VEGFR2 Inhibits This compound->cMet Inhibits This compound->Tie2 Inhibits This compound->EphB4 Inhibits

Experimental Protocols and Methodologies

Capillary Tube Formation Assay

The tube formation assay serves as a fundamental in vitro method for evaluating the anti-angiogenic properties of this compound by measuring its ability to disrupt the formation of capillary-like structures by endothelial cells. This assay leverages the innate capacity of endothelial cells to form tubular networks when cultured on basement membrane matrix, mimicking the later stages of angiogenesis. The following protocol has been optimized for use with Human Umbilical Vein Endothelial Cells (HUVECs) treated with this compound: [1] [4]

  • Matrix Preparation: Thaw reduced growth factor Basement Membrane Extract (BME) overnight at 4°C. Pre-chill 24-well plates and pipette tips at 4°C for 20-30 minutes. Carefully pipette 250 µL of BME into each well of the pre-chilled 24-well plate, avoiding bubble formation. Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify. The use of reduced growth factor BME is recommended to minimize background angiogenic signaling and better highlight the effects of experimental conditions. [1]

  • Cell Preparation and Treatment: Serum-starve HUVECs for 24 hours prior to the assay using DMEM supplemented with 0.2% FBS. Trypsinize the cells, neutralize with complete medium, and filter through a 100 µm cell strainer to remove clumps. Resuspend the cells at a concentration of 7.5 × 10⁶ cells/mL. Mix 10 µL of cell suspension (approximately 75,000 cells) with 300 µL of treatment medium containing this compound at desired concentrations (typically 5-25 µM). For fluorescence visualization, cells can be pre-labeled with 2 µg/mL calcein AM for 30-45 minutes before trypsinization. [1] [4]

  • Assay Execution and Quantification: Carefully plate the cell-treatment mixture onto the polymerized BME. Incubate at 37°C with 5% CO₂ for 2-6 hours. Monitor tube formation periodically using phase contrast or fluorescence microscopy. At the time of peak tube formation (typically 4-6 hours for HUVECs), carefully aspirate media and wash with DPBS. For immediate visualization, add fresh DPBS and image. For fixation, add 4% paraformaldehyde for 15 minutes, then wash twice with DPBS before imaging. Quantify tube networks using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) by measuring parameters such as number of tubes, branch points, loops/meshes, or total tube length. [1]

Endothelial Cell Proliferation Assay (MTT)

The anti-proliferative effects of this compound on endothelial cells can be quantified using the MTT assay, which measures metabolic activity as an indicator of cell viability: [4]

  • Plate HUVECs at a density of 5 × 10³ cells per well in 96-well plates in a total volume of 100 µL complete medium. After cell attachment, treat with this compound at concentrations ranging from 5-25 µM for 24-72 hours. Following treatment, add 20 µL per well of MTT reagent (5 mg/mL in PBS) and incubate at 37°C for 1-4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in an appropriate solvent (e.g., DMSO). Measure the absorbance at 490 nm using a plate reader. Include vehicle-treated controls and blank wells for background subtraction. Calculate the percentage inhibition of proliferation relative to vehicle-treated controls. [4]
Endothelial Cell Migration Assay (Wound Healing)

The effect of this compound on endothelial cell migration can be assessed using a standardized wound healing assay: [4]

  • Plate HUVECs in 24-well or 12-well plates and grow to confluence. Create a uniform "wound" in the cell monolayer using a 200 µL pipette tip. Wash gently with PBS to remove detached cells. Add fresh medium containing this compound at concentrations ranging from 5-25 µM. Capture images of the wound at 0 hours and after 16-24 hours incubation at 37°C. Measure the remaining gap distance using image analysis software and calculate the percentage inhibition of migration compared to vehicle-treated controls. [4]

Quantitative Results and Data Analysis

Concentration-Dependent Effects of this compound

This compound demonstrates potent anti-angiogenic activity across multiple endothelial cell functions, with effects observed in the low micromolar range. The quantitative data derived from various angiogenesis assays reveal a consistent concentration-dependent inhibition pattern, providing researchers with critical information for appropriate dosing in experimental designs. The therapeutic window for this compound appears favorable, with anti-angiogenic effects manifesting at concentrations that show acceptable toxicity profiles in preclinical models. [4]

Table 2: Concentration-Dependent Effects of this compound on Angiogenesis Parameters

Assay Type This compound Concentration Inhibition/Effect Experimental Conditions
HUVEC Proliferation (MTT) 5 μM Minimal effect at 6h; Significant reduction at 24h [4] VEGF-stimulated HUVECs
HUVEC Proliferation (MTT) 10-25 μM Substantial reduction [4] VEGF-stimulated HUVECs
HUVEC Migration (Wound Healing) 5-10 μM Concentration-dependent inhibition [4] 16-hour treatment
HUVEC Migration (Wound Healing) 10 μM Near-complete inhibition of migration [4] 16-hour treatment
Tube Formation 5-25 μM Concentration-dependent inhibition [4] Matrigel, 6-hour treatment
Tube Formation 25 μM ~60% reduction in capillary-like structures [4] Matrigel, 6-hour treatment
c-Met Phosphorylation 14 nM (IC₅₀) 50% inhibition [2] MKN45 cells
VEGFR-2 Phosphorylation 16 nM (IC₅₀) 50% inhibition [2] VEGF-stimulated HUVECs
Protocol Optimization and Troubleshooting

Successful implementation of this compound angiogenesis assays requires attention to several critical parameters that significantly impact experimental outcomes. The passage number of endothelial cells is crucial, with optimal tube formation typically observed between the second and sixth passages. Cells used before the second or after the tenth passage often demonstrate reduced tube-forming capacity. [1] The batch and concentration of basement membrane extract also substantially affect results, with concentrations below 10 mg/ml generally performing poorly. Researchers should verify batch concentration with manufacturers prior to purchase. [1]

The timing of analysis represents another vital consideration, as tube formation represents a dynamic process. In this compound-treated assays, tubes typically begin forming within 1-2 hours, reach peak complexity between 3-12 hours depending on angiogenic stimulus strength, and often begin deteriorating within 18 hours as endothelial cells undergo apoptosis. [1] Researchers should establish optimal timepoints for their specific experimental conditions through preliminary kinetic studies. Additional troubleshooting considerations include maintaining BME at 4°C throughout preparation to prevent premature polymerization, filtering cells to remove clumps that disrupt uniform tube networks, and avoiding complete depression of pipette stops during BME dispensing to minimize bubble formation that interferes with imaging and quantification. [1]

Research Applications and Strategic Implications

Combination Therapy Strategies

The multi-targeted nature of this compound makes it particularly valuable for combination therapy research, especially when paired with other targeted agents to overcome compensatory resistance mechanisms. Preclinical studies have demonstrated that this compound combines effectively with lenvatinib (a VEGFR, FGFR, and RET inhibitor), resulting in enhanced anti-angiogenic and anti-tumor effects. This combination strategy simultaneously targets multiple cell populations in the tumor microenvironment, including endothelial cells, pericytes, and Tie2-expressing macrophages (TEMs), which collectively contribute to therapeutic resistance. [3]

The rationale for combination stems from the observation that tumors frequently develop resistance to VEGF pathway inhibition through upregulation of alternative angiogenic signaling, particularly the Ang2/Tie2 axis and c-Met activation. In thyroid and endometrial cancer models, the this compound-lenvatinib combination inhibited pericyte-mediated vessel stabilization and TEM infiltration, resulting in severe perfusion disorders and massive tumor cell apoptosis. [3] This approach represents a strategic advancement beyond single-pathway inhibition, addressing the complexity and adaptability of the tumor microenvironment through coordinated targeting of complementary signaling networks.

Translational Research Implications

This compound's comprehensive inhibitory profile against c-Met, VEGFR-2, Tie2, and EphB4 makes it a valuable tool for translational research aimed at understanding resistance mechanisms and developing biomarker strategies. The compound's ability to inhibit both VEGF-dependent and VEGF-independent angiogenesis pathways positions it as a candidate for addressing the evasive resistance commonly observed with selective VEGFR inhibitors. [2] [3] Research using this compound has helped elucidate the role of Ang2 as a potential biomarker for VEGF inhibitor resistance, with clinical observations showing decreased serum Ang2 levels in responding patients and increased levels at disease progression. [3]

From a drug development perspective, this compound serves as an important prototype for multi-targeted kinase inhibitors with anti-angiogenic properties. Its well-characterized effects on capillary tube formation, endothelial cell migration, and proliferation provide a framework for evaluating next-generation compounds. Furthermore, the quantitative data generated from this compound angiogenesis assays establish benchmark values for potency assessment against key angiogenic targets, facilitating lead optimization efforts in medicinal chemistry programs focused on developing novel anti-angiogenic therapeutics. [2] [4] [3]

Conclusion

This compound represents a valuable research tool for investigating angiogenesis mechanisms and developing anti-angiogenic therapies. Its well-defined activity against multiple kinase targets critical for blood vessel formation, combined with robust experimental protocols for assessing its effects, enables comprehensive evaluation of anti-angiogenic activity in preclinical models. The detailed methodologies presented for tube formation, proliferation, and migration assays provide researchers with standardized approaches for generating comparable data across laboratories.

The concentration-dependent inhibition of endothelial cell functions demonstrated by this compound, with IC₅₀ values in the nanomolar range for its primary targets, underscores its potency as an anti-angiogenic compound. Furthermore, its effectiveness in combination strategies, particularly with lenvatinib, highlights the importance of multi-target approaches for overcoming resistance mechanisms in the tumor microenvironment. As angiogenesis research continues to evolve, this compound will remain an important compound for probing complex signaling networks in the vascular microenvironment and for developing novel therapeutic strategies for cancer and other angiogenesis-dependent diseases.

References

Golvatinib protocols for inhibiting tumor microenvironment signaling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

Golvatinib inhibits key signaling pathways in the TME by targeting c-Met and VEGFR-2.

golvatinib_mechanism HGF HGF c-Met c-Met HGF->c-Met  Binds   Proliferation Proliferation c-Met->Proliferation  Promotes   Invasion Invasion c-Met->Invasion  Promotes   Metastasis Metastasis c-Met->Metastasis  Promotes   VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2  Binds   Angiogenesis Angiogenesis VEGFR-2->Angiogenesis  Promotes   Endothelial Cell Growth Endothelial Cell Growth VEGFR-2->Endothelial Cell Growth  Promotes   Inhibited Signaling Inhibited Signaling Proliferation->Inhibited Signaling Invasion->Inhibited Signaling Metastasis->Inhibited Signaling Angiogenesis->Inhibited Signaling Endothelial Cell Growth->Inhibited Signaling This compound This compound This compound->c-Met  Inhibits   This compound->VEGFR-2  Inhibits  

Diagram: this compound inhibits c-Met and VEGFR-2 signaling pathways to suppress key pro-tumorigenic processes.

The synergistic effect of concurrently blocking VEGFR and c-Met is a key therapeutic rationale. The HGF/c-Met pathway can confer resistance to VEGFR inhibitors; combined inhibition overcomes this resistance for more effective angiogenesis suppression and tumor growth control [1] [2].

This compound Profile & Key Quantitative Data

The table below summarizes core pharmacological and inhibitory profile of this compound.

Parameter Description / Value
Primary Targets c-Met, VEGFR-2, Eph receptors [3]
Other Targets Ron, Tie2, EphB4 [2] [3]
Mechanism ATP-competitive small molecule inhibitor [3]
c-Met IC₅₀ (Cell) 14 nM (autophosphorylation in MKN45 cells) [3]
VEGFR-2 IC₅₀ (Cell) 16 nM (phosphorylation in HUVECs) [3]
Anti-proliferation IC₅₀ 6-37 nM (various tumor cell lines) [3]
HGF-stimulated HUVEC Growth IC₅₀ 17 nM [3]
VEGF-stimulated HUVEC Growth IC₅₀ 84 nM [3]

Detailed Experimental Protocols

This compound's effects can be validated through established in vitro and in vivo protocols.

In Vitro Validation of Mechanism

1. Cell-Based Kinase Phosphorylation Assay This protocol assesses this compound's ability to inhibit target receptor activation in cells [1] [3].

  • Cell Lines: Use c-Met amplified human gastric carcinoma (MKN45) cells for c-Met inhibition, and Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 inhibition.
  • Procedure:
    • Culture cells in appropriate medium. Pre-treat with a dose range of this compound (e.g., 1-1000 nM) or vehicle control for 1-2 hours.
    • Stimulate MKN45 cells with HGF (e.g., 50 ng/mL) and HUVECs with VEGF (e.g., 50 ng/mL) for 15-30 minutes.
    • Lyse cells and quantify receptor phosphorylation (p-c-Met, p-VEGFR-2) via Western Blot or ELISA.
  • Key Reagents: this compound (water-soluble salt form, e.g., tartrate), HGF, VEGF, anti-phospho-Met (Y1234/Y1235), anti-phospho-VEGFR2 (Y996) antibodies [1].

2. Endothelial Cell Tube Formation Assay (2D) This protocol evaluates this compound's functional effect on angiogenesis in vitro [1] [2].

  • Procedure:
    • Plate HUVECs on a layer of collagen gel in a 24-well plate.
    • After overnight culture, cover cells with a second layer of collagen to create a sandwich.
    • Add human endothelial-SFM medium containing growth factors (VEGF, HGF, or both) and a dose range of this compound or vehicle.
    • Incubate for several days, then image the formed capillary-like structures.
    • Quantify the total tube length per field using image analysis software (e.g., Angiogenesis Image Analyzer, Kurabo) [2].
In Vivo Efficacy Models

1. Subcutaneous (s.c.) Xenograft Model with High HGF Expression This model tests this compound's ability to overcome HGF-mediated resistance to VEGFR inhibitors in vivo [1].

  • Animal Model: Female nude mice (e.g., 5-6 weeks old).
  • Tumor Inoculation: Implant 5 × 10⁶ tumor cells (e.g., SEKI melanoma, IM95m gastric cancer, KP-4 pancreatic cancer) subcutaneously.
  • Dosing Regimen:
    • Randomize mice when tumor volume reaches 100-300 mm³.
    • Administer: Vehicle control; this compound alone (e.g., 50-100 mg/kg, p.o., daily); Lenvatinib alone (VEGFR inhibitor, e.g., 10 mg/kg, p.o., daily); this compound and Lenvatinib in combination.
    • Monitor tumor volume and body weight regularly.
  • Endpoint Analysis: Tumor volume measurement, immunohistochemistry on tumor sections for CD31 (vessel density), and TUNEL assay (apoptosis) [1].

2. Vessel Stabilization & TEM Modulation Model This protocol investigates this compound's effect on complex TME components like pericytes and Tie2-Expressing Macrophages (TEMs) [2].

  • Model & Treatment: Similar to the s.c. xenograft model above, using thyroid (K1) or endometrial (AN3CA) cancer cells. The combination of this compound with lenvatinib is critical.
  • Histological Analysis:
    • Embed tumors in OCT compound for cryosections.
    • Perform multi-color fluorescence staining for: CD31 (endothelial cells), α-Smooth Muscle Actin (α-SMA, pericytes), CD11b and F4/80 (macrophages), and Mrc1 (mannose receptor, for TEMs).
    • Analyze using fluorescence microscopy to quantify pericyte coverage (SMA+ area / CD31+ area) and TEM infiltration (CD11b+F4/80+Mrc1+ cells) [2].

workflow In Vitro Validation In Vitro Validation Cell Phosphorylation Assay Cell Phosphorylation Assay In Vitro Validation->Cell Phosphorylation Assay Endothelial Tube Formation Endothelial Tube Formation In Vitro Validation->Endothelial Tube Formation Inhibits p-c-Met & p-VEGFR2 Inhibits p-c-Met & p-VEGFR2 Cell Phosphorylation Assay->Inhibits p-c-Met & p-VEGFR2 Disrupts Angiogenesis Disrupts Angiogenesis Endothelial Tube Formation->Disrupts Angiogenesis In Vivo Efficacy In Vivo Efficacy s.c. Xenograft (High HGF) s.c. Xenograft (High HGF) In Vivo Efficacy->s.c. Xenograft (High HGF) Vessel Stabilization Model Vessel Stabilization Model In Vivo Efficacy->Vessel Stabilization Model Overcomes VEGFRi Resistance Overcomes VEGFRi Resistance s.c. Xenograft (High HGF)->Overcomes VEGFRi Resistance Targets Pericytes & TEMs Targets Pericytes & TEMs Vessel Stabilization Model->Targets Pericytes & TEMs

Diagram: Integrated experimental workflow for validating this compound's activity, from *in vitro mechanism confirmation to complex in vivo TME modulation.*

Strategic Application & Protocol Notes

  • Rationale for Combination Therapy: The most robust anti-tumor and anti-angiogenic effects are consistently observed when this compound is combined with a VEGFR inhibitor like lenvatinib [1] [2]. This strategy simultaneously blocks multiple pro-angiogenic pathways and prevents feedback-driven resistance.
  • Biomarker Considerations: When designing experiments, monitor serum or tumor levels of HGF and Ang2. Elevated levels of these factors are associated with resistance to VEGFR inhibitors and may predict sensitivity to this compound-containing regimens [2].
  • Protocol Optimization: For in vivo studies, the water-soluble tartrate salt (E7050 tartrate) is recommended for oral gavage formulations to ensure consistent bioavailability [1] [2]. Dosing schedules can often be better tolerated than maximum tolerated continuous dosing.

This compound's multi-targeted profile offers a powerful tool for deconstructing the complex signaling networks within the tumor microenvironment, particularly through strategic combination therapies.


References

Golvatinib administration in peritoneal dissemination cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib and Lenvatinib in Peritoneal Dissemination Models

The following workflow outlines the key stages of a preclinical study investigating this compound and lenvatinib in peritoneal dissemination cancer models, as described in published research [1].

workflow Experimental Workflow for Combination Therapy Study Start Start: Tumor Cell Implantation A Tumor Growth to Target Volume (100-300 mm³) Start->A B Randomization into Treatment Groups A->B C Daily Oral Treatment (see Table 2) B->C D Endpoint Analysis C->D

Background and Rationale

Peritoneal dissemination is a severe complication of cancers like gastric cancer, often considered a terminal stage with limited treatment options and a poor survival rate [2]. Resistance to therapies targeting a single pathway, such as VEGF inhibition, is common [1] [3].

This compound (E7050) is a small-molecule, ATP-competitive inhibitor targeting c-Met, Tie2, and EphB4 receptor tyrosine kinases [4] [1]. Lenvatinib (E7080) is a multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT [1]. The rationale for their combination is to simultaneously disrupt multiple pro-tumorigenic pathways:

  • Direct tumor growth inhibition via c-Met blockade [4].
  • Anti-angiogenesis via VEGFR inhibition [1].
  • Disruption of vessel stabilization by targeting Ang2-Tie2 and EphrinB2-EphB4 signaling in pericytes [1].
  • Inhibition of pro-angiogenic macrophages (Tie2-expressing macrophages, or TEMs) [1].

This multi-targeting strategy aims to counteract the evasive resistance often seen with single-agent VEGF pathway inhibition [1].

Quantitative Profile of this compound

The table below summarizes key in vitro and in vivo pharmacological data for this compound, which informs dosing decisions for animal studies [4] [1].

Table 1: this compound (E7050) Pharmacological Profile

Parameter Target / System IC₅₀ / Value Notes
Biochemical Kinase Inhibition (IC₅₀) c-Met 14 nM Assayed in MKN45 cells [4]
VEGFR-2 (KDR) 16 nM Assayed in HUVECs [4]
Cellular Proliferation Inhibition (IC₅₀) Hs746T cells 23 nM c-Met driven tumor cell line [4]
MKN45 cells 37 nM c-Met driven tumor cell line [4]
SNU-5 cells 24 nM c-Met driven tumor cell line [4]
EBC-1 cells 6.2 nM c-Met driven tumor cell line [4]
In Vivo Dosing (Preclinical) Mouse xenograft models Oral, once daily Synthesized by Eisai Co., Ltd. [1]
Detailed Experimental Protocol

1. In Vitro Combination Studies

  • Endothelial Network Formation Assay (2D Co-culture)

    • Objective: To assess the effect of the drug combination on vessel-like structure formation.
    • Method: Mix Human Umbilical Vascular Endothelial Cells (HUVECs) expressing AcGFP and Human Brain Vascular Pericytes (HBVPs) at densities of 1.3 × 10⁴ and 1.87 × 10⁴ cells/mL, respectively, in collagen type-I-coated 96-well plates [1].
    • Culture: Maintain for 10 days to allow network formation, then add compounds or vehicle and incubate for an additional 4 days [1].
    • Analysis: Capture fluorescence images with a high-content analyzer (e.g., IN Cell Analyzer 1000). Quantify the endothelial network length using specialized angiogenesis image analysis software (e.g., Angiogenesis Image Analyzer v2.0) [1].
  • Cell-Based Kinase Inhibition Assay

    • Objective: To confirm target engagement in relevant cell lines.
    • Method: Use MKN45 human gastric cancer cells, which have constitutively active c-Met. Treat cells with this compound.
    • Analysis: Quantify c-Met phosphorylation using a sandwich ELISA with a substrate-specific capture antibody and an anti-phosphotyrosine detection antibody. Report IC₅₀ values [1].

2. In Vivo Efficacy Study in Peritoneal Dissemination Models

  • Animal Model: Use female nude mice (e.g., CAnN.Cg-Foxn1nu/CrlCrlj), 5–6 weeks old [1].
  • Cell Line: MKN45 human gastric cancer cells are a validated model as they exhibit constitutive c-Met activity [4] [1].
  • Tumor Implantation: Implant 5 × 10⁶ cancer cells subcutaneously (for solid tumor studies) or via intraperitoneal injection for dissemination models [1].
  • Randomization and Dosing:
    • When tumor volume reaches 100–300 mm³, randomize mice into treatment groups.
    • Administer lenvatinib and this compound orally, once daily. Vehicle control groups must be included.
    • The specific dosing regimen (e.g., mg/kg) should be optimized based on preliminary studies, as this precise detail is not explicitly listed in the available sources which state the compounds were synthesized and used by Eisai Co., Ltd [1].

Table 2: Example In Vivo Treatment Groups

Group Treatment Key Targeted Pathways
1 Vehicle Control N/A
2 Lenvatinib monotherapy VEGFR, FGFR, RET
3 This compound monotherapy c-Met, Tie2, EphB4
4 Lenvatinib + this compound Combined VEGFR, c-Met, Tie2, EphB4

3. Endpoint Analysis

  • Tumor Volume Monitoring: Measure tumor length and width regularly. Calculate volume using the formula: Volume (mm³) = 1/2 × length (mm) × [width (mm)]² [1].
  • Histological Analysis:
    • Tissue Preparation: Embed tumors in OCT compound and prepare cryosections [1].
    • Immunofluorescence Staining: Stain for:
      • CD31: to label endothelial cells and assess microvessel density [1].
      • α-SMA (Smooth Muscle Actin): to label pericytes and assess pericyte coverage [1].
      • CD11b, F4/80, Mrc1 (CD206): to identify and quantify tumor-associated macrophages (TAMs) and Tie2-expressing macrophages (TEMs) [1].
    • Apoptosis and Perfusion: Use TUNEL staining to detect apoptotic cells. Intravenous perfusion with Hoechst 33342 prior to sacrifice to identify perfused blood vessels [1].
  • Flow Cytometry: Enzymatically digest tumors to create a single-cell suspension. Stain with antibodies against CD11b, F4/80, and CD31 to characterize and quantify immune and endothelial cell populations within the tumor microenvironment [1].

Mechanistic Pathway and Combination Rationale

The synergistic effect of this compound and lenvatinib arises from their complementary action on multiple cell types within the tumor microenvironment. The following diagram illustrates the key signaling pathways and cellular processes inhibited by this combination therapy.

mechanism Mechanism of this compound and Lenvatinib Combination cluster_stroma Tumor Microenvironment Components cluster_tumor Tumor Cell This compound This compound cMet cMet This compound->cMet Inhibits Tie2 Tie2 This compound->Tie2 Inhibits EphB4 EphB4 This compound->EphB4 Inhibits Lenvatinib Lenvatinib VEGFR VEGFR Lenvatinib->VEGFR Inhibits FGFR FGFR Lenvatinib->FGFR Inhibits PDGFRa PDGFRa Lenvatinib->PDGFRa Inhibits TumorGrowth TumorGrowth cMet->TumorGrowth Promotes Outcome Tumor Growth & Therapeutic Resistance cMet->Outcome  Blocked VesselStab VesselStab Tie2->VesselStab Promotes (Ang2) TEMs TEMs Tie2->TEMs Activates EphB4->VesselStab Promotes Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes FGFR->Angiogenesis Promotes PericyteRecruit PericyteRecruit PDGFRa->PericyteRecruit Promotes TumorGrowth->Outcome Resistance Resistance VesselStab->Resistance Confers VesselStab->Outcome  Disrupted Resistance->Outcome Angiogenesis->Outcome Angiogenesis->Outcome  Blocked PericyteRecruit->VesselStab TEMs->Angiogenesis Stimulates (non-VEGF) TEMs->Outcome  Inhibited

Application Notes for Researchers

  • Model Selection: The MKN45 gastric cancer cell line is a strong choice for proof-of-concept studies due to its constitutive c-Met activation, making it highly sensitive to this compound [4] [1]. For broader applicability, consider testing the combination in patient-derived xenograft (PDX) models of gastric or ovarian cancer with documented c-Met or pathway activation.
  • Dosing Considerations: While the cited study confirms the efficacy of once-daily oral dosing, the exact mg/kg dosage for each compound in the combination was not explicitly detailed [1]. Researchers should conduct dose-ranging studies to establish the optimal therapeutic window and minimize potential toxicity, monitoring for body weight loss as a general indicator of tolerability [1].
  • Key Success Factors: Consistent oral dosing and thorough monitoring of tumor growth are critical. The most insightful data will come from the multiplexed histological and flow cytometry analyses of the tumor microenvironment, as the efficacy of this combination is deeply rooted in stromal normalization and immune modulation.

References

Golvatinib cell-based kinase assays and phosphorylation analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Golvatinib and Its Targets

This compound (E-7050) is a potent dual-specificity kinase inhibitor primarily targeting c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), with reported IC₅₀ values of 14 nM and 16 nM, respectively [1]. The simultaneous inhibition of these two critical signaling pathways makes this compound a promising candidate for anticancer research, particularly in tumors where c-Met amplification and VEGF-driven angiogenesis contribute to pathogenesis and therapeutic resistance [1]. The c-Met pathway, when activated by its ligand HGF, promotes tumor progression, invasion, and metastasis, while the VEGF pathway is a crucial regulator of tumor angiogenesis [1]. This compound has demonstrated potent growth inhibition in various c-Met amplified tumor cell lines, including MKN45, EBC-1, Hs746T, and SNU-5 cells with IC₅₀ values ranging from 6.2 to 37 nM [1].

Table 1: this compound Selectivity Profile and Cellular Activity

Kinase Target In vitro IC₅₀ (nM) Cellular Phenotype Reported Cell Line Models
c-Met 14 [1] Inhibits tumor growth & invasion MKN45, EBC-1, Hs746T, SNU-5 [1]
VEGFR-2 16 [1] Suppresses tumor angiogenesis Endothelial cells stimulated with VEGF [1]
Other Kinases Varies (Virtual screening hit for TOP3B) [2] Potential off-target effects N/A

Experimental Design and Workflow

A comprehensive analysis of this compound's effects requires an integrated approach combining target engagement, phosphorylation analysis, and functional phenotypic assays. The workflow progresses from validating direct target binding to assessing downstream signaling consequences and ultimate cellular responses.

G cluster_1 Phase 1: Target Engagement cluster_2 Phase 2: Phosphorylation & Signaling Analysis cluster_3 Phase 3: Functional Phenotypic Assays P1 NanoBRET Target Engagement Assay P2 Cell Lysis & Protein Extraction P1->P2 P3 Phospho-protein Analysis (ELISA/AlphaLISA/Western) P2->P3 P4 Proliferation Assays (MTT, 3D Culture) P3->P4 P5 Migration & Invasion (Wound Healing, Matrigel) P4->P5 P6 In vivo Validation (Xenograft Models) P5->P6

Figure 1: Integrated experimental workflow for this compound analysis, spanning from target binding to functional phenotypic consequences.

Key Assay Platforms and Methodologies

Cellular Phosphorylation Assays

Principle: These assays measure the inhibition of kinase activation and subsequent substrate phosphorylation using immunoassay formats like ELISA or AlphaLISA, which employ target-specific and phospho-site-specific antibodies [3]. A sandwich assay principle enhances selectivity by requiring detection of two independent epitopes on the same protein.

Protocol Outline:

  • Cell Treatment: Seed appropriate cell lines (e.g., MKN45 for c-Met, HUVEC for VEGFR2) and treat with a concentration gradient of this compound (e.g., 1 nM - 10 µM) for 2-4 hours. Include DMSO vehicle control.
  • Stimulation: Stimulate cells with relevant ligands (HGF for c-Met pathway, VEGF for VEGFR2 pathway) for 15-30 minutes post-inhibition to activate target kinases.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Immunoassay:
    • For ELISA: Coat plates with a protein-specific capture antibody. Incubate with cell lysates. Detect phosphorylation using a phospho-specific primary antibody and HRP-conjugated secondary antibody with colorimetric readout.
    • For AlphaLISA: Incubate lysates with acceptor and donor beads conjugated to target-specific and phospho-specific antibodies, respectively. After incubation, measure luminescence signal.
  • Data Analysis: Calculate % inhibition and IC₅₀ values by normalizing signals to vehicle control (100% activity) and unstimulated cells (0% activity).

Critical Considerations: There is an inherent time lag between kinase inhibition and detectable changes in substrate phosphorylation due to pre-existing endogenous phosphorylation levels and the dynamics of intracellular phosphatase activities [3].

Cellular Target Engagement Assays (NanoBRET)

Principle: NanoBRET technology assesses direct target engagement in live cells, providing data on binding affinity and target residence time, which is the reciprocal of the dissociation rate constant (kₒff) [3].

Protocol Outline:

  • Cell Transfection: Transfect cells with a vector expressing the kinase of interest (e.g., c-Met or VEGFR2) fused to a NanoLuc luciferase tag.
  • Tracer Incubation: Incubate cells with a cell-permeable, fluorescently labeled kinase tracer molecule.
  • Compound Treatment: Treat cells with this compound at varying concentrations.
  • BRET Measurement: Add the NanoLuc substrate and measure the energy transfer (BRET signal) between the NanoLuc tag (donor) and the bound tracer (acceptor). Displacement of the tracer by this compound reduces the BRET signal.
  • Data Analysis: Fit the dose-response data to determine the apparent Kd (Kd app) and calculate the target residence time from the dissociation rate constant.

Advantages and Limitations: This method directly measures binding in a live-cell context, which accounts for cellular permeability and intracellular compound behavior. However, since it relies on overexpressed kinases, the target abundance may not reflect physiological levels [3].

Functional Phenotypic Assays

Proliferation Assay (MTT) [4]

  • Procedure: Seed 5 × 10³ cells/well in a 96-well plate. After 24 hours, treat with this compound for 48-72 hours. Add 20 µL of MTT reagent (5 mg/mL) per well and incubate for 1-4 hours. Measure absorbance at 570 nm.
  • Data Analysis: Calculate % cell viability relative to DMSO-treated controls and determine IC₅₀ values.

Migration Assay (Wound Healing) [4]

  • Procedure: Create a scratch "wound" in a confluent cell monolayer using a pipette tip. Wash away debris and add fresh medium containing this compound. Capture images at 0 and 24 hours.
  • Data Analysis: Quantify the migrated area using image analysis software.

3D Matrigel Culture [4]

  • Procedure: Mix 5 × 10⁴ cells with 1 mL of Matrigel and plate in 6-well dishes. After polymerization, add culture medium containing this compound (replenished every 2-3 days). Culture for 1-2 weeks.
  • Data Analysis: Image and quantify 3D colony formation (spheroids).

Table 2: Key Parameters for Functional Cellular Assays of this compound

Assay Type Key Readout Typical this compound Range Critical Controls
Cellular Phosphorylation (ELISA/AlphaLISA) % Inhibition of c-Met/VEGFR2 phosphorylation 1 nM - 10 µM Ligand-stimulated vs. unstimulated cells
NanoBRET Target Engagement Kd app, Residence Time 1 nM - 10 µM Cells transfected with NanoLuc-kinase construct
MTT Proliferation IC₅₀ (e.g., 6.2 nM in EBC-1) [1] 1 nM - 10 µM DMSO vehicle control
Wound Healing Migration % Wound Closure 10 nM - 10 µM Pre- and post-migration imaging
3D Matrigel Invasion Spheroid size/number 10 nM - 10 µM Vehicle-treated 3D cultures

Signaling Pathway and Mechanistic Insights

This compound's primary mechanism involves competitive inhibition of the ATP-binding pocket in c-Met and VEGFR2 kinases, preventing their autophosphorylation and activation. This inhibition blocks downstream signaling cascades, notably the PI3K/Akt pathway, which is crucial for cell survival, growth, and metabolism [1]. In EGFR-mutant lung cancer cell lines, this compound has been shown to circumvent resistance to EGFR-TKIs by blocking the HGF-induced Met/Gab1/PI3K/Akt pathway [1].

G HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Downstream Downstream Signaling (PI3K/Akt, etc.) cMet->Downstream VEGFR2->Downstream This compound This compound This compound->cMet Inhibits This compound->VEGFR2 Inhibits Phenotype Phenotypic Outcomes (Proliferation, Angiogenesis, Invasion, Survival) Downstream->Phenotype

Figure 2: this compound mechanism of action, showing dual inhibition of c-Met and VEGFR2 signaling pathways and their downstream phenotypic effects.

Data Analysis and Interpretation

For phosphorylation and proliferation assays, fit dose-response data to a four-parameter logistic model to determine IC₅₀ values. When reporting this compound potency, always specify the assay context (e.g., biochemical, cell-based, specific cell line). Note that cellular IC₅₀ values are typically higher than biochemical IC₅₀ due to cellular permeability, ATP concentration, and signaling network compensation.

In xenograft models, this compound inhibits phosphorylation of c-Met and VEGFR-2 in tumors, leading to strong suppression of tumor growth and angiogenesis. Treatment of c-Met amplified tumor lines with high doses (50-200 mg/kg) can induce tumor regression [1]. Furthermore, this compound combined with Gefitinib results in marked tumor regression associated with inhibition of Akt phosphorylation, highlighting the importance of combination therapy strategies [1].

Troubleshooting and Best Practices

  • Off-Target Effects: Be aware that this compound was identified as a virtual screening hit for the type IA topoisomerase TOP3B, indicating potential off-target activity beyond the kinome [2]. Comprehensive kinase profiling panels are recommended to fully characterize selectivity.
  • Assay Validation: Always include a relevant control inhibitor to validate assay performance. For phosphorylation assays, confirm antibody specificity using siRNA knockdown or kinase-dead constructs.
  • Physiological Relevance: When using target engagement assays, interpret results considering that overexpressed kinase levels may not be physiological [3]. Correlate binding data with functional phosphorylation and phenotypic readouts.
  • Combination Studies: Given this compound's demonstrated synergy with EGFR inhibitors like Gefitinib [1], consider evaluating combination therapies in relevant cancer models to identify potential enhanced efficacy.

References

optimal Golvatinib concentration for endothelial cell proliferation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key Quantitative Data on Golvatinib Activity

The table below summarizes the most relevant quantitative data available from scientific literature regarding this compound's inhibitory activity.

Assay Type Target/Cell Process Cell Line/System Reported IC50 Value Citation
Biochemical Kinase Assay VEGFR-2 Phosphorylation HUVEC (Human Umbilical Vein Endothelial Cells) 16 nM [1]
Cell-Based Assay HGF/c-Met pathway; Cell Growth Inhibition HUVEC (HGF-stimulated) 17 nM [1]
Cell-Based Assay Cell Growth Inhibition Various Tumor Cell Lines (e.g., SNU-5, Hs746T, EBC-1, MKN45) 6.2 to 37 nM [1]

These values, particularly the IC50 of 16 nM for VEGFR-2 phosphorylation in HUVECs, serve as a critical reference point for inhibiting VEGF-driven angiogenic signaling [1]. A suggested starting concentration range for proliferation assays is 10-100 nM.

Proposed Experimental Protocol

This protocol outlines a method to determine the optimal this compound concentration for inhibiting endothelial cell proliferation, using HUVECs as a standard model.

Materials
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
  • Test Compound: this compound (e.g., E7050), reconstituted in DMSO.
  • Control Compounds: Sunitinib or Sorafenib (well-characterized VEGFR-2 inhibitors) [2].
  • Cell Culture Reagents: Endothelial Cell Growth Medium (EGM-2), fetal bovine serum (FBS), phosphate-buffered saline (PBS), trypsin-EDTA.
  • Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay or MTT assay.
  • Equipment: CO₂ incubator, hemocytometer, multi-channel pipettes, microplate reader.
Cell Culture and Seeding
  • Maintain HUVECs in EGM-2 at 37°C in a 5% CO₂ humidified atmosphere.
  • Harvest cells during the logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.
Drug Treatment and Concentration Gradient
  • Prepare a serial dilution of this compound in complete medium to create a concentration gradient. A suggested range is 0.1 nM to 1000 nM, ensuring coverage of the reported IC50.
  • Include control wells:
    • Vehicle Control: Medium with the same concentration of DMSO used for drug dilution (e.g., 0.1% DMSO).
    • Positive Control: A known inhibitor like Sunitinib (IC50 for VEGFR2 is ~80 nM) [2].
    • Blank: Medium without cells for background subtraction.
  • Add 100 µL of the respective drug solutions or controls to the wells after removing the old medium. Use at least triplicates for each concentration.
Incubation and Viability Assay
  • Incubate the plate for 72 hours.
  • Following incubation, assess cell viability using a Cell Titer-Glo assay according to the manufacturer's instructions. This assay measures ATP content, which is directly proportional to the number of metabolically active cells.
Data Analysis
  • Measure the luminescence of each well.
  • Calculate the percentage of cell proliferation inhibition using the formula: % Inhibition = [1 - (Luminescence_{Drug} - Luminescence_{Blank}) / (Luminescence_{Vehicle Control} - Luminescence_{Blank})] × 100%
  • Use non-linear regression analysis to plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for this compound in your experimental system.

This compound's Mechanism of Action

The following diagram illustrates how this compound exerts its anti-angiogenic effect by targeting key receptor tyrosine kinases.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds Downstream1 Downstream Signaling (e.g., Akt, ERK) VEGFR2->Downstream1 Activates Downstream2 Downstream Signaling cMet->Downstream2 Activates Proliferation Endothelial Cell Proliferation & Migration Downstream1->Proliferation Downstream2->Proliferation This compound This compound (E7050) This compound->VEGFR2 Inhibits Phosphorylation This compound->cMet Inhibits Phosphorylation

Critical Considerations for Researchers

  • Confirm Mechanism in Your System: It is highly recommended to include a phospho-VEGFR2 ELISA or Western blot analysis to confirm target engagement following treatment with your determined IC50 concentration.
  • Functional Angiogenesis Assays: To robustly confirm the anti-angiogenic effect, supplement proliferation data with functional assays such as tube formation on Matrigel or a wound healing (scratch) assay [3] [4].
  • Specificity and Off-Target Effects: this compound is a multi-kinase inhibitor. Be aware that its effects may not be solely due to VEGFR-2 inhibition, as it also potently targets c-Met and other kinases [1].

References

Golvatinib in TEM Differentiation Inhibition: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tie2-expressing macrophages (TEMs) are a pro-angiogenic subset of tumor-associated macrophages that stimulate angiogenesis by releasing non-VEGF angiogenic factors and downregulating anti-angiogenic signaling, contributing to resistance against VEGF inhibitor therapy [1]. The strategic inhibition of multiple tyrosine kinases simultaneously can disrupt this evasive resistance mechanism.

Golvatinib (E7050) is a small-molecule, ATP-competitive multi-kinase inhibitor. According to in vitro cell-free and cell-based kinase assays, it potently targets c-Met, Tie2, and EphB4 receptors [1]. When combined with lenvatinib (a VEGFR, FGFR, and RET inhibitor), this compound disrupts critical tumor microenvironment pathways:

  • Angiopoietin-Tie2 Signaling: Regulates TEM activation and pericyte-mediated vessel stabilization.
  • EphB4-EphrinB2 Signaling: Plays a critical role in vessel maturation and stabilization.
  • c-Met Signaling: Involved in cell migration, invasion, and matrix remodeling [1].

This combination strategy inhibits pericyte-mediated vessel stabilization and TEM differentiation, leading to severe perfusion disorder and massive tumor apoptosis in preclinical models [1].

Experimental Protocols

In Vitro Macrophage Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of splenic macrophages into TEMs in vitro.

  • Cell Source: Mononuclear cells isolated from spleens of BALB/cAnNCrl mice (female, 5–6 weeks old) [1].
  • Culture Conditions: Culture cells in appropriate macrophage differentiation medium. The exact medium composition is not specified in the search results, but standard media like DMEM or RPMI-1640 supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF) are typically used.
  • This compound Treatment:
    • Prepare a stock solution of this compound in DMSO and subsequently dilute in culture medium.
    • The final DMSO concentration should not exceed 0.1%.
    • Treat cells with this compound alongside the differentiation stimulus.
  • Analysis:
    • Use flow cytometry to analyze and sort cells. Gate cells according to forward/side scatter, and exclude dead cells using propidium iodide staining [1].
    • Stain for macrophages markers (e.g., CD11b, F4/80) and the key marker Tie2 using PE-conjugated antibodies [1].
    • For gene expression analysis, sort cells, extract whole RNA, and synthesize cDNA using a Cells-to-CT kit for subsequent quantitative PCR [1].
2D Co-culture Endothelial Network Formation Assay

This protocol evaluates the combined effect of this compound and lenvatinib on vessel-like network formation in a 2D co-culture system involving endothelial cells and pericytes.

  • Cell Lines:
    • Human Umbilical Vascular Endothelial Cells (HUVECs), infected with AcGFP for visualization.
    • Human Brain Vascular Pericytes (HBVPs) [1].
  • Culture and Assay Setup:
    • Mix HUVEC/AcGFP cells and HBVPs to densities of 1.3 × 10⁴ and 1.87 × 10⁴ cells/mL, respectively, in EGM-2 medium.
    • Dispense 100 µL of the cell suspension per well into collagen type-I-coated 96-well plates.
    • Culture for 10 days to allow network formation.
    • Add compound- or vehicle-containing EGM-2 and incubate for an additional 4 days [1].
  • Treatment:
    • Test this compound and lenvatinib, both individually and in combination.
    • A combination of 1 µM this compound and 1 µM lenvatinib was effective in preclinical studies [1].
  • Quantification:
    • Obtain fluorescence images of the HUVEC/AcGFP network using a high-content imaging system (e.g., IN Cell Analyzer 1000).
    • Measure the length of the endothelial network using image analysis software (e.g., Angiogenesis Image Analyzer v2.0) [1].
3D Co-culture Sprouting Assay

This protocol provides a more complex 3D model to study endothelial sprouting, which better mimics the in vivo environment.

  • Spheroid Formation:
    • Culture 10,000 HUVEC/AcGFP cells and 5,000 HBVPs in hanging drops for 24 hours to form spheroids [1].
  • Embedding and Culture:
    • Suspend the spheroids in collagen (e.g., 2.1 mg/mL Cellmatrix Type IA) and dispense into 24-well plates.
    • Stimulate endothelial sprouting with EGM-2 medium for 10 days.
    • Add compound- or vehicle-containing EGM-2 and incubate for an additional 4 days [1].
  • Imaging and Analysis:
    • Obtain fluorescence images of the HUVEC/AcGFP sprouts using a fluorescence microscope (e.g., Biorevo BZ-9000).
    • Quantify parameters such as sprout number and length.

Dosing and Pharmacokinetics

The table below summarizes key dosing information from clinical and preclinical studies.

Context Recommended Dose Administration Key Findings & Tolerability
Preclinical *in vitro* 1 µM (combined with 1 µM lenvatinib) [1] Added to cell culture medium Effective for inhibiting network formation and TEM differentiation [1].
Clinical Phase I (BID) 200 mg BID (MTD) [2] Oral, Twice Daily (BID) MTD determined; DLTs included Gr 3 ALT increase. Common ADRs: proteinuria, increased ALT, AST, nausea, vomiting [2].
Clinical Phase I (QD) 400 mg QD (MTD) [3] Oral, Once Daily (QD) MTD determined; frequent treatment-related AEs: diarrhea (58.8%), nausea (50%), fatigue (41.2%) [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathways targeted by the this compound and lenvatinib combination, and the resulting biological effects in the tumor microenvironment.

G This compound This compound c-Met / Tie2 / EphB4\nReceptors c-Met / Tie2 / EphB4 Receptors This compound->c-Met / Tie2 / EphB4\nReceptors Inhibits Lenvatinib Lenvatinib VEGFR / FGFR\nReceptors VEGFR / FGFR Receptors Lenvatinib->VEGFR / FGFR\nReceptors Inhibits TEM Differentiation\n& Activation TEM Differentiation & Activation c-Met / Tie2 / EphB4\nReceptors->TEM Differentiation\n& Activation Pericyte-Mediated\nVessel Stabilization Pericyte-Mediated Vessel Stabilization c-Met / Tie2 / EphB4\nReceptors->Pericyte-Mediated\nVessel Stabilization Angiogenesis & VEGF Inhibitor\nResistance Angiogenesis & VEGF Inhibitor Resistance VEGFR / FGFR\nReceptors->Angiogenesis & VEGF Inhibitor\nResistance TEM Differentiation\n& Activation->Angiogenesis & VEGF Inhibitor\nResistance Pericyte-Mediated\nVessel Stabilization->Angiogenesis & VEGF Inhibitor\nResistance Inhibition of TEM\nDifferentiation Inhibition of TEM Differentiation Angiogenesis & VEGF Inhibitor\nResistance->Inhibition of TEM\nDifferentiation Combination Reverses Vessel Destabilization Vessel Destabilization Angiogenesis & VEGF Inhibitor\nResistance->Vessel Destabilization Combination Reverses Increased Tumor Cell Apoptosis Increased Tumor Cell Apoptosis Inhibition of TEM\nDifferentiation->Increased Tumor Cell Apoptosis Vessel Destabilization->Increased Tumor Cell Apoptosis

Expected Results and Analysis

  • In Vitro Macrophage Assay: Flow cytometric analysis should show a significant decrease in the population of CD11b+/F4/80+/Tie2+ cells (TEMs) in this compound-treated samples compared to the control [1].
  • 2D and 3D Co-culture Assays: Treatment with the this compound-lenvatinib combination is expected to result in a significant reduction in endothelial network length in 2D culture and impaired sprouting in 3D culture, indicating effective disruption of vessel stabilization [1].
  • In Vivo Model Analysis: In thyroid (K1) and endometrial (AN3CA) cancer xenograft models, this combination therapy should lead to:
    • Reduced infiltration of CD11b+/F4/80+/Mrc1+ TEMs (quantified by immunofluorescence).
    • Disrupted pericyte network (reduced SMA+ coverage around CD31+ endothelial cells).
    • Increased tumor cell apoptosis (measured by TUNEL assay) [1].

Discussion and Conclusion

The strategic combination of this compound and lenvatinib offers a promising approach to overcome evasive resistance to anti-angiogenic therapy by simultaneously targeting multiple pathways in the tumor microenvironment. The provided protocols enable researchers to quantitatively assess the efficacy of this strategy in inhibiting TEM differentiation and vessel stabilization in vitro.

The clinical applicability of this combination requires further investigation, as the cited clinical trials evaluated this compound as a monotherapy. The preclinical data suggests that the combination was tolerable in mouse models, with body weight loss reported as tolerable and no macroscopic changes observed [1]. However, the translation to human studies must carefully consider the overlapping toxicities, such as gastrointestinal effects and liver enzyme elevations, observed with this compound monotherapy [2] [3].

References

managing Golvatinib toxicity in animal research models

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib (E7050) Researcher FAQ

Here are answers to some frequently asked questions about this investigational compound.

Q1: What is this compound's primary mechanism of action? this compound (E7050) is a small-molecule, ATP-competitive inhibitor that simultaneously targets two critical receptor tyrosine kinases: c-Met and VEGFR-2 [1] [2]. It may also inhibit other kinases like Ron, Tie-2, and Ephrin receptor family members [1]. This dual action aims to disrupt both tumor growth signaling (via c-Met) and tumor-associated angiogenesis (via VEGFR-2).

Q2: What is the evidence for its efficacy in preclinical models? The table below summarizes key efficacy findings from various preclinical studies.

Cancer Model Reported Efficacy Key Findings/Proposed Mechanism Source
Multidrug-Resistant Uterine Sarcoma (MES-SA/Dx5 cells) Reduced cell viability; induced apoptosis & S-phase cell cycle arrest; suppressed tumor growth in xenograft mice. Upregulation of Bax, cleaved caspase-3, cleaved PARP, p21, p53; Downregulation of survivin, cyclin A; Inhibition of c-Met, Src, Akt, and p38 phosphorylation. [2] Int. J. Mol. Sci. 2022
Gastric Cancer Potent anti-tumor activity; prolonged lifespan in mouse models. Inhibition of c-Met and VEGFR-2 phosphorylation and their downstream signaling pathways. [1] ScienceDirect 2020
Lung Cancer (with EGFR mutations) Overcame HGF-induced resistance to EGFR inhibitors. Blockade of the Met/Gab1/PI3K/Akt signaling pathway. [2] Int. J. Mol. Sci. 2022

Q3: Are there established in vivo dosing regimens? Yes, some studies provide specific examples. In an MES-SA/Dx5 uterine sarcoma xenograft model in athymic nude mice, this compound was administered orally at a dose of 50 mg/kg [2]. Another study noted that efficacious anti-tumor activity was achieved without obvious toxicities at the effective dose levels in mouse xenograft models, though the exact doses were not specified in the provided excerpt [1]. You will need to calibrate the dose for your specific animal model and research objectives.

Toxicity & Troubleshooting Guide

Managing toxicity begins with understanding the drug's targets. Since VEGFR-2 is critical for normal blood vessel formation, inhibition can lead to anti-angiogenic toxicities. Monitoring for signs of these class-effects is crucial. The following diagram outlines the core signaling pathways targeted by this compound and the physiological processes they affect, which are key to understanding both its efficacy and potential toxicity profile.

G cluster_pathways Downstream Signaling Pathways cluster_effects Biological & Toxic Effects This compound This compound cMet c-Met Receptor This compound->cMet VEGFR2 VEGFR-2 Receptor This compound->VEGFR2 PI3K_Akt PI3K/Akt cMet->PI3K_Akt MAPK MAPK cMet->MAPK Src Src cMet->Src VEGFR2->PI3K_Akt HGF HGF Ligand HGF->cMet VEGF VEGF Ligand VEGF->VEGFR2 Tumour Tumor Growth & Survival PI3K_Akt->Tumour Angio Angiogenesis PI3K_Akt->Angio MAPK->Tumour Src->Tumour Tox Potential Toxicity: - Impaired Wound Healing - Hypertension? Angio->Tox

Diagram 1: Core signaling pathways targeted by this compound and their link to potential toxicity.

Potential Challenges & Mitigation Strategies:

While explicit toxicity data is limited, the mechanisms suggest potential issues. Here is a troubleshooting guide.

Observed Issue Potential Underlying Cause Recommended Actions for Investigation

| Unexpected animal mortality or severe toxicity at low doses. | Off-target kinase inhibition; compound-specific toxicity. | 1. Review literature for the specific animal model's tolerance. 2. Conduct a dose-range finding study (start low, escalate gradually). 3. Analyze histopathology for organ-specific damage (liver, kidneys). | | Poor efficacy despite using a published dose. | Inadequate drug exposure or bioavailability; model-specific resistance. | 1. Verify drug formulation and storage stability. 2. Monitor plasma levels if possible (Pharmacokinetics). 3. Check target engagement via phospho-protein assays (e.g., p-Met, p-VEGFR2) in tumor tissue. | | Signs of impaired wound healing or hypertension. | Class-effect toxicity from VEGFR2 inhibition (anti-angiogenesis). | 1. Monitor vital signs (e.g., blood pressure). 2. Plan surgical procedures (e.g., tumor implant) carefully around dosing. 3. Consider dose interruption or reduction protocols. |

Experimental Workflow for Toxicity Assessment

To systematically assess this compound's toxicity in your model, you can adapt the following general workflow for a single-dose toxicity study, which aligns with regulatory guidance [3]. This workflow will help you generate robust and reliable data.

G Start Study Initiation P1 1. Animal Model Selection (≥ 2 species, e.g., rodent & non-rodent) Start->P1 P2 2. Administration (Single dose or 24h multi., clinical route) P1->P2 P3 3. In-life Monitoring (≥ 14 days clinical obs., food intake, weight) P2->P3 P4 4. Terminal Analysis (Gross necropsy, histopathology on organs) P3->P4 End Data Analysis & Reporting P4->End

Diagram 2: A generalized workflow for a single-dose toxicity study.

Key Considerations for Your Protocol [3]:

  • Animal Model: Use at least two species, typically one rodent and one non-rodent. The animals should be healthy, and their weight should not vary by more than ±20% from the group mean at the start.
  • Dosing: The route should ideally match the intended clinical route. The dose should be high enough to elicit toxicity, up to the maximum tolerated dose (MTD) or maximum feasible dose (MFD).
  • Observation & Analysis: A minimum 14-day observation period is standard. Carefully document all clinical signs, mortality, and weight changes. All animals should undergo a gross necropsy, and any abnormal tissues should be processed for histopathology to identify potential target organs of toxicity.

References

Golvatinib plasma concentration optimization for sustained inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib Profile and Target Rationale

This compound is a small-molecule, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, most notably c-Met and several members of the Eph receptor family, with additional activity against VEGFR-2, c-Kit, and Ron [1] [2]. This multi-targeted profile is designed to overcome resistance to VEGF-targeted therapy by simultaneously inhibiting complementary angiogenic pathways and the HGF/c-Met signaling axis [3] [4].

Clinical and Preclinical Concentration Data

The table below summarizes key quantitative data from studies, which serves as a starting point for concentration optimization.

Model / Study Type Key Findings / Doses Reported Metrics & Context
Phase I Clinical Trial (Human) [1] MTD: 400 mg once daily The Maximum Tolerated Dose (MTD). Pharmacodynamic (PD) evidence of c-Met target modulation was observed at this dose.
Phase I Clinical Trial (Human) [1] Dose Levels Tested: 100, 200, 300, 400, 500, 600 mg The MTD of 400 mg was identified. Pharmacokinetic (PK) analysis showed high variability, with Cmax and AUC increasing with dose.
In Vitro Cell-Based Assay [2] IC50 (c-Met phosphorylation in MKN45 cells): 14 nM The half-maximal inhibitory concentration for the primary target in a cellular model.
In Vitro Cell-Based Assay [2] IC50 (VEGFR-2 phosphorylation in HUVECs): 16 nM The half-maximal inhibitory concentration for a key anti-angiogenic target.
Preclinical In Vivo Models [3] [4] Effective in combination with Lenvatinib Used various xenograft models; demonstrated synergistic antitumor effects when combined with the VEGFR inhibitor lenvatinib.

Troubleshooting Guide and FAQs

Frequently Asked Questions

Q1: What is the recommended starting point for this compound plasma concentration in a preclinical study? While a precise target concentration is not defined, a rational starting point is to aim for steady-state plasma levels that are sustained above the in vitro IC50 values for key targets (e.g., 14-16 nM for c-Met and VEGFR-2 [2]). The clinical MTD of 400 mg daily provides a reference for the maximum exposure likely to be tolerated in humans [1].

Q2: What are the common sources of variability in achieving target this compound concentrations? The Phase I trial reported high inter-patient variability in this compound pharmacokinetics [1]. This underscores the need for individualized monitoring. Variability can arise from differences in metabolism, drug-drug interactions, and patient-specific factors.

Q3: How can resistance to VEGF inhibitors be overcome with this compound? Resistance is often mediated by the activation of alternative pathways like HGF/c-Met [4]. This compound's mechanism involves:

  • Direct inhibition of c-Met to block HGF-driven resistance.
  • Inhibition of Tie2-expressing macrophages (TEMs) and EphB4-mediated vessel stabilization, which are evasive resistance mechanisms to VEGF blockade [3].
Common Experimental Issues and Solutions
Problem Possible Cause Suggested Solution
Insufficient target inhibition in model Plasma concentration falling below effective level Implement therapeutic drug monitoring (TDM); consider dose fractionation (e.g., BID dosing) to reduce Cmax/Cmin fluctuations.
Unexpected toxicity in vivo Plasma concentration exceeding the maximum tolerated threshold Review dosing schedule; reduce dose and monitor plasma levels more frequently. The clinical MTD of 400 mg/day is a key reference [1].
Lack of efficacy despite adequate [plasma] exposure Redundant signaling pathways or off-target effects Consider rational combination therapy. Preclinical data strongly support combining this compound with a VEGFR inhibitor like lenvatinib to target multiple pathways simultaneously [3] [4].

Proposed Optimization Workflow and Strategy

The following diagram illustrates a systematic, iterative workflow for optimizing this compound plasma concentration and dosing strategy in a research setting.

G Start Start: Define Target (e.g., IC50 multiples for c-Met/VEGFR2) PK Phase: Pharmacokinetics (PK) Establish initial dose based on preclinical/clinical data Start->PK PD Phase: Pharmacodynamics (PD) Assess target modulation (p-c-Met, p-ERK, angiogenesis) PK->PD Efficacy Phase: Efficacy Evaluate tumor growth inhibition/apoptosis PD->Efficacy Tox Phase: Tolerability Monitor body weight, organ function, adverse events Efficacy->Tox Decision Interpret Data & Decide Tox->Decision SubOptimal Sub-Optimal Outcome Decision->SubOptimal  Lack of efficacy or Toxicity Optimal Optimal Regimen Confirmed Decision->Optimal  Efficacy + Tolerability AdjustDose Adjust Strategy: - Titrate dose - Change schedule (BID) - Explore combinations SubOptimal->AdjustDose AdjustDose->PK Iterate

The core of this workflow is an iterative cycle of dosing, measurement, and adjustment. The strategy should be guided by the following principles:

  • Rational Combination Therapy: Strong preclinical evidence suggests that this compound's most potent application is in combination with other agents, particularly the multi-kinase inhibitor lenvatinib (E7080). This combination simultaneously targets VEGF signaling, c-Met, and Tie2/EphB4 pathways, leading to severe perfusion disorder, massive tumor apoptosis, and overcoming HGF-driven resistance [3] [4].
  • Pharmacodynamic (PD) Biomarkers: Beyond plasma levels, directly measure target engagement. The Phase I study confirmed a post-treatment decrease in p-c-Met or p-ERK in paired biopsies at the MTD [1]. Other potential biomarkers include serum levels of soluble VEGFR2, angiopoietin-2, and HGF, which were observed to change after this compound dosing [1].
  • Comprehensive Analysis: Correlate pharmacokinetic (PK) data with PD biomarkers, efficacy endpoints (tumor volume, vessel density, apoptosis), and tolerability metrics (e.g., body weight loss) to build a complete picture of the therapeutic window [3] [1].

References

Golvatinib resistance mechanisms in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib Resistance Mechanisms

The table below summarizes the primary documented mechanisms through which cancer cells can develop resistance to this compound or confer resistance to other targeted therapies, which this compound is used to counteract.

Mechanism Description Evidence & Context
Bypass Signaling Pathway Activation Activation of alternative receptor tyrosine kinases (RTKs) sustains critical downstream survival signals (e.g., PI3K/AKT, RAS/RAF/MEK/ERK), even when primary targets are inhibited [1] [2]. A key model of resistance to EGFR inhibitors; other pathways like IGF1R, Axl, and FGFR can also play similar "redundant" roles [1].
HGF/MET Pathway Activation Overexpression of Hepatocyte Growth Factor (HGF) ligand or amplification of the c-Met gene can reactivate the signaling pathway that this compound aims to block, leading to resistance [3] [2]. Confers resistance to VEGFR inhibitors (e.g., lenvatinib); combination of lenvatinib and this compound shown to overcome this in preclinical models [3].
Epithelial-Mesenchymal Transition (EMT) A cellular process where cells lose adhesion and gain migratory, invasive properties; often linked to activation of pathways like HGF/Met, contributing to therapy resistance [2]. MET pathway is intimately implicated in EMT; associated with resistance to targeted therapies in various cancers [2].

Experimental Protocols for Investigating Resistance

Protocol 1: In Vitro Drug Resistance Modeling and Viability Assay

This protocol is used to model HGF-induced resistance to VEGFR inhibitors and test the efficacy of combination therapy [3].

  • Key Materials:

    • Cell line: Human Umbilical Vein Endothelial Cells (HUVECs)
    • Compounds: this compound, Lenvatinib (or other VEGFR inhibitor)
    • Growth Factors: Recombinant human VEGF, Recombinant human HGF
  • Methodology:

    • Cell Plating: Plate HUVECs at a density of 2.0 x 10³ cells/well in a microtiter plate.
    • Stimulation and Treatment: After overnight incubation, add serial dilutions of the compounds. Culture cells for 3 days in medium containing:
      • VEGF (e.g., 20 ng/mL) alone.
      • VEGF + HGF (e.g., 30 ng/mL).
    • Viability Assessment: Discard medium, fix cells with trichloroacetic acid, and stain with sulforhodamine B (SRB) dye.
    • Data Analysis: Measure absorbance at 570 nm. Compare viability in VEGF+HGF conditions versus VEGF alone to assess HGF-induced resistance. Test if adding this compound restores sensitivity to lenvatinib.

This experimental workflow can be visualized as follows:

workflow Start Plate HUVECs Stim Stimulate with: • VEGF only • VEGF + HGF Start->Stim Treat Treat with Compounds: • VEGFR Inhibitor • +/- this compound Stim->Treat Inc Incubate for 72 hours Treat->Inc Meas Measure Cell Viability (SRB Assay) Inc->Meas Anal Analyze Data for Resistance Phenotype Meas->Anal

Protocol 2: 3D Sprouting Angiogenesis Assay

This assay investigates the effects on endothelial cell sprouting, a more complex model of angiogenesis [4].

  • Key Materials:

    • Cells: HUVECs, Human Brain Vascular Pericytes (HBVP)
    • Matrix: Collagen (e.g., Cellmatrix Type IA)
  • Methodology:

    • Spheroid Formation: Co-culture 10,000 HUVECs and 5,000 HBVPs in hanging drops for 24 hours to form spheroids.
    • Embedding and Stimulation: Suspend spheroids in a collagen gel matrix in a 24-well plate. Stimulate endothelial sprouting with endothelial cell growth medium (EGM-2) for 10 days.
    • Drug Treatment: Add compounds (e.g., this compound, lenvatinib, or vehicle control) and incubate for an additional 4 days.
    • Imaging and Quantification: Acquire fluorescence images of the spheroids. Quantify the extent of endothelial cell sprouting.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism by which the HGF/Met pathway causes resistance? The HGF/Met pathway acts as a bypass resistance mechanism. When the primary target (e.g., VEGFR) is successfully inhibited, high levels of HGF or Met amplification can reactivate key downstream signaling cascades like PI3K/AKT and RAS/RAF/MEK/ERK, allowing the cancer cell to survive and proliferate despite treatment [3] [2].

  • Are there biomarkers to predict potential resistance to this compound-containing regimens? Yes, high levels of HGF (in serum or tumor microenvironment) and MET amplification have been identified as potential biomarkers associated with resistance to VEGFR inhibitors. Monitoring these factors could help anticipate efficacy challenges [3] [2].

  • What is a key strategic approach to overcoming resistance mediated by the HGF/Met pathway? The strategic approach is rational combination therapy. Since the resistance is driven by pathway reactivation, simultaneously inhibiting the original target (e.g., VEGFR with lenvatinib) and the bypass pathway (c-Met with this compound) has been shown preclinically to restore treatment efficacy and induce massive tumor cell apoptosis [4] [3].

The signaling pathway involved in this resistance and combination strategy can be visualized as below:

pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Downstream Downstream Survival & Proliferation Signals (PI3K/AKT, RAS/RAF/MEK/ERK) VEGFR->Downstream Activates Resistance Resistance Outcome HGF HGF Ligand MET c-MET Receptor HGF->MET HGF->Resistance High levels induce MET->Downstream Activates Lenv Lenvatinib (VEGFR Inhibitor) Lenv->VEGFR Blocks Golv This compound (c-MET Inhibitor) Golv->MET Blocks

References

reducing Golvatinib hepatotoxicity in preclinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Golvatinib Hepatotoxicity

Question Topic Key Findings & Recommendations
Mechanisms of Hepatotoxicity Hepatotoxicity may stem from "off-target" effects on essential kinases in hepatocytes, production of toxic metabolites via CYP3A4, or immunogenic intermediates [1] [2].
High-Risk Populations Patients with pre-existing liver conditions, advanced cancers, or those on combination therapies are at higher risk. Screen for HBV/HCV before treatment [2].
Optimal In Vitro Models Differentiated HepaRG cells and Primary Human Hepatocytes (PHHs) are superior to HepG2 for DILI prediction. PHHs are the "gold standard" [3].
Critical Monitoring Parameters Monitor ALT, AST, and total bilirubin. Use CTCAE grading: G3 (ALT >5-20×ULN), G4 (ALT >20×ULN). Bilirubin elevation >2×ULN with ALT rise indicates severe injury [2].
Dose Adjustment & Management For persistent Grade 2/3 toxicity, suspend dose until resolution to baseline/G1, then resume at a lower dose. Discontinue for elevated aminotransferases >3×ULN with bilirubin >2×ULN [2].

Experimental Protocols & Workflows

Protocol 1: Assessing Cytotoxicity in Advanced Hepatic Models

This protocol uses HepaRG cells, which express drug-metabolizing enzymes at levels closer to primary human hepatocytes, making them more predictive of in vivo hepatotoxicity than traditional HepG2 cells [3].

Methodology:

  • Cell Culture: Differentiate HepaRG cells by exposing them to 2% DMSO for two weeks to achieve a mature hepatocyte phenotype [3].
  • Drug Treatment: Treat cells with this compound across a range of clinically relevant concentrations (e.g., 0.1-100 µM) for 24-72 hours. Note: Be aware that the DMSO used for differentiation can influence compound effects; use the lowest possible concentration for vehicle controls [3].
  • Viability Assay: Perform an MTT or CellTiter-Glo assay at 24-hour intervals to generate a time-dependent and dose-dependent cytotoxicity profile.
  • Functional Assessment: Measure albumin secretion and urea production to assess the impact of this compound on specific liver functions.
  • Data Analysis: Calculate the TC50 (toxic concentration 50%) and identify the LOAEL (Lowest-Observed-Adverse-Effect-Level).

The following diagram illustrates this experimental workflow:

G Start Start Experiment Culture Differentiate HepaRG Cells (2% DMSO, 2 weeks) Start->Culture Treat Treat with this compound (0.1 - 100 µM, 24-72h) Culture->Treat Assay1 Viability Assay (MTT/CellTiter-Glo) Treat->Assay1 Assay2 Functional Assay (Albumin/Urea) Treat->Assay2 Analyze Analyze Data (TC50, LOAEL) Assay1->Analyze Assay2->Analyze End End Analyze->End

Protocol 2: Investigating Metabolic Activation & Off-Target Effects

The production of toxic metabolites via the CYP3A4 pathway is a hypothesized mechanism for PKI-induced liver injury [2]. This protocol investigates that.

Methodology:

  • Metabolite Identification: Incubate this compound with human liver microsomes (HLMs) or the CYP3A4 isoform. Identify and quantify potential reactive metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • CYP Inhibition Assay: Determine if this compound directly inhibits major CYP enzymes (e.g., 3A4, 2D6). This can signal potential for drug-drug interactions.
  • Kinase Profiling Screening: Use a broad kinase panel screen (e.g., against 100+ kinases) to identify off-target kinase inhibitions beyond this compound's primary targets (c-Met and VEGFR). This helps pinpoint kinases whose inhibition in hepatocytes may cause toxicity.
  • Pathway Analysis: Correlate identified off-target kinases with known hepatotoxic pathways (e.g., mitochondrial function, bile acid transport).

The following diagram outlines the mechanistic investigation strategy:

G Start Start Investigation Mech1 Incubate with Liver Microsomes/CYP3A4 Start->Mech1 Mech3 Broad Kinase Profiling Screen Start->Mech3 Mech2 Reactive Metabolite Identification (LC-MS) Mech1->Mech2 Outcome1 Identify Toxic Metabolites Mech2->Outcome1 Outcome2 Map Off-Target Kinases Mech3->Outcome2 End Hypothesis for Mechanism Outcome1->End Outcome2->End

Data Summary Table: Hepatotoxicity of Select Protein Kinase Inhibitors (PKIs)

The table below provides a benchmark for this compound hepatotoxicity assessment, based on data from other PKIs. Note that specific data for this compound was not available in the search results, so this table serves as a reference for comparison and reporting [2].

Protein Kinase Inhibitor (PKI) Any Grade ALT Elevation (%) Grade 3/4 ALT Elevation (%) Label Warnings for Liver Injury
Abemaciclib 30 - 48% 4.6 - 7% No boxed warning [2]
Acalabrutinib (Monotherapy) 4.5 - 20% 1 - 1.9% No boxed warning [2]
Acalabrutinib (Combination) Up to 30% Up to 7% No boxed warning [2]
Afatinib 10 - 20% ~1.7% No boxed warning [2]
Reference PKIs with Boxed Warnings Idelalisib, Lapatinib, Pazopanib, Regorafenib, etc. Data varies Boxed warning for hepatotoxicity [2]

Key Risk Mitigation Strategies

  • Preclinical Testing Strategy: Prioritize physiologically relevant models like HepaRG cells or Primary Human Hepatocytes (PHHs) over traditional HepG2 cells for more predictive DILI assessment [3].
  • Rigorous Clinical Monitoring: Implement a strict monitoring schedule for liver function tests (LFTs): before treatment, every two weeks for the first two months, monthly for the next two, and as clinically indicated thereafter [2].
  • Proactive Dose Management: Define clear standard operating procedures (SOPs) for dose suspension, reduction, and discontinuation based on CTCAE grading criteria before initiating studies [2].
  • Screen for Viral Hepatitis: Always screen preclinical study subjects (e.g., non-human primates) and later, clinical trial patients, for HBV and HCV serological markers to prevent viral reactivation [2].

References

optimizing Golvatinib combination therapy dosing schedules

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib Dosing & Scheduling Guide

The table below summarizes key quantitative data from foundational studies on this compound, including its combination with Lenvatinib [1] [2].

Aspect Pre-Clinical Combination Data (with Lenvatinib) Clinical Monotherapy Data (Phase I)

| Recommended Dose | Lenvatinib: 10 mg/kg/day (oral, mouse model) this compound: 30 mg/kg/day (oral, mouse model) [1] | MTD: 400 mg once daily [2] | | Dose-Limiting Toxicities (DLTs) | Information not specified in pre-clinical study [1] | Gr3 fatigue; Gr3 GGT/alkaline phosphatase increase [2] | | Most Frequent Adverse Events (All Grades) | Body weight loss was reported as "tolerable" [1] | Fatigue (68%), Diarrhea (65%), Nausea (62%), Vomiting (53%), Decreased appetite (47%), ALT increase (38%) [2] | | Key Pharmacodynamic Effects | Inhibition of pericyte-mediated vessel stabilization and TEM differentiation; reduced p-c-Met, p-ERK in tumors [1] | Increased soluble c-Met and Ang2 levels in plasma; post-treatment decline in p-c-Met and p-ERK in tumor biopsies [2] |

FAQs & Troubleshooting

  • Q: What is the biological rationale for combining this compound with Lenvatinib?

    • A: The combination is a multi-targeted strategy to overcome resistance to VEGF inhibition. Lenvatinib inhibits VEGFR, while this compound concurrently targets c-Met and the Ang2/Tie2 axis. This dual attack inhibits key resistance mechanisms involving vessel stabilization by pericytes and pro-angiogenic Tie2-expressing macrophages (TEMs), leading to severe perfusion disorder and tumor apoptosis in pre-clinical models [1].
  • Q: What are the critical pharmacokinetic (PK) and pharmacodynamic (PD) markers to monitor in this compound experiments?

    • A: Clinical data suggests monitoring plasma levels of soluble c-Met and Angiopoietin-2 (Ang2), as they increase after this compound treatment, indicating target engagement [2]. For tumor tissue analysis, key PD markers include a reduction in phosphorylated c-Met (p-c-Met) and phosphorylated ERK (p-ERK), which demonstrate pathway modulation [1] [2].
  • Q: How should I manage common toxicities like fatigue and gastrointestinal events in a study?

    • A: Although specific protocols for this compound are not established, standard TKI management strategies apply. For fatigue, ensure optimal supportive care and assess the need for dose interruption or reduction for high-grade cases [2]. For diarrhea and nausea, proactive management with anti-diarrheal and anti-emetic medications is crucial. Close monitoring of liver function tests (ALT, AST) is also recommended due to the observed incidence of transaminase elevations [3] [2].
  • Q: My in-vitro model shows insufficient anti-tumor effect with this compound. What could be the cause?

    • A: Consider these factors in your experimental design:
      • Target Expression: Confirm that your model expresses the primary targets of this compound (c-Met, Eph receptors, Tie2) at biologically significant levels.
      • Combination Partner: As this compound was designed to sensitize tumors to VEGF inhibitors, ensure you are testing it in combination with a VEGFR TKI like Lenvatinib, not as a monotherapy [1].
      • Dosing Schedule: The high variability in plasma concentration observed in clinical trials suggests that the dosing schedule may be critical [2].

Experimental Protocols & Workflows

Here is a generalized workflow for evaluating the this compound and Lenvatinib combination in pre-clinical in-vivo studies, based on the methodology from the search results [1].

G start Start: Establish Tumor Model a Implant cancer cells subcutaneously in mice start->a b Monitor tumor growth until volume reaches 100-300 mm³ a->b c Randomize mice into treatment groups b->c d Administer Treatments: - Vehicle control - Lenvatinib (10 mg/kg, QD, oral) - this compound (30 mg/kg, QD, oral) - Combination therapy c->d e Monitor tumor volume and body weight regularly d->e f Harvest tumors at endpoint for histological analysis e->f g Analyze endpoints: - Tumor volume & apoptosis (TUNEL) - Pericyte coverage (SMA) - TEM infiltration (CD11b, F4/80) f->g

Signaling Pathways Targeted by this compound

The following diagram illustrates the key signaling pathways that this compound inhibits, and how this action complements Lenvatinib in the tumor microenvironment [1].

G cluster_tumor Tumor Microenvironment Lenvatinib Lenvatinib VEGFR VEGFR Lenvatinib->VEGFR Inhibits This compound This compound cMet c-Met This compound->cMet Inhibits Tie2 Tie2 Receptor This compound->Tie2 Inhibits StableVessel Stabilized Vessel (Resistance Mechanism) VEGFR->StableVessel Promotes Pericyte Pericyte Pericyte->StableVessel Stabilizes Angiogenesis Pro-Angiogenic Signaling cMet->Angiogenesis Activates Tie2->Pericyte Stabilizes TEM Tie2-Expressing Macrophage (TEM) Tie2->TEM Activates TEM->Angiogenesis Releases Factors

Important Considerations for Your Research

  • Clinical Translation Gap: The promising pre-clinical combination data for this compound and Lenvatinib has not yet been fully validated in later-phase human trials. The clinical efficacy and optimal dosing in patients may differ significantly from mouse models [1] [2].
  • Dose Optimization Paradigm: this compound's development occurred before the FDA's Project Optimus initiative. Modern oncology drug development now emphasizes finding the dose with the best efficacy-toxicity balance, rather than defaulting to the Maximum Tolerated Dose (MTD) [4] [5]. Any further development of this compound would likely require rigorous dose-finding studies.
  • TKI Toxicity Profile: The adverse events seen with this compound (fatigue, GI toxicity) are common to many TKIs. Understanding the mechanisms and management strategies for these class-wide effects is crucial for designing and interpreting experiments [3].

References

Golvatinib stability and storage conditions for laboratory use

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical, chemical, and storage parameters for Golvatinib based on manufacturer data [1] [2].

Parameter Specification / Condition
Molecular Formula C₃₃H₃₇F₂N₇O₄ [1]
Molecular Weight 633.69 g/mol [1] [2]
CAS Number 928037-13-2 [1] [2]
Physical Form Solid powder [1]
Recommended Storage (Powder) -20°C (3 years); 4°C (2 years) [1]
Recommended Storage (Solvent Solution) -80°C (6 months); -20°C (1 month) [1]
Handling Precautions Avoid inhalation and contact with skin/eyes; use personal protective equipment (PPE) and adequate ventilation [1].
Solubility (DMSO) 20 mg/mL (~31.56 mM) [2]
Solubility (Water) Insoluble [2]

Troubleshooting Common Issues

Here are solutions to common problems researchers may encounter when working with this compound.

Issue Possible Cause Solution
Low solubility Use of incorrect solvent; old DMSO absorbed moisture. Fresh, moisture-free DMSO is critical. Pre-warm DMSO slightly (e.g., 37°C water bath) to aid dissolution [2].
Precipitation in aqueous buffers Solution diluted from DMSO stock into aqueous media beyond its solubility limit. Ensure final DMSO concentration is compatible with your cellular assay (typically <0.5-1%). Prepare working solutions just before use.
Loss of activity Improper storage; solution stored for too long; repeated freeze-thaw cycles. Adhere to recommended storage temperatures and timelines. Aliquot stock solutions to minimize freeze-thaw cycles [1].
Inconsistent cell assay results Degraded FBS components (HGF/VEGF) affecting pathway activity; inaccurate stock solution concentration. Use qualified, fresh batches of growth factors. Ensure precise weighing and confirm stock concentration via UV-Vis spectrophotometry.

Experimental Protocols

Stock Solution Preparation
  • Calculation: Determine the mass of this compound powder required to achieve your desired concentration and volume. For a 20 mg/mL stock in DMSO, dissolve 20 mg of powder in 1 mL of solvent [2].
  • Dissolution: Add the powder to a vial containing the appropriate volume of fresh, anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution.
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.
  • Storage: Store aliquots at recommended temperatures: -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [1] [2].
In Vitro Cell Viability (Proliferation) Assay

This protocol is adapted from studies investigating this compound's efficacy [2] [3].

Workflow Overview:

G Seed cells in 96-well plate Seed cells in 96-well plate Serum starvation (24h) Serum starvation (24h) Seed cells in 96-well plate->Serum starvation (24h) Add this compound & growth factors Add this compound & growth factors Serum starvation (24h)->Add this compound & growth factors Incubate for 72h Incubate for 72h Add this compound & growth factors->Incubate for 72h Add WST-8/MTT reagent Add WST-8/MTT reagent Incubate for 72h->Add WST-8/MTT reagent Measure absorbance Measure absorbance Add WST-8/MTT reagent->Measure absorbance

Detailed Steps:

  • Cell Seeding: Seed target cells (e.g., MKN45, MES-SA/Dx5) at a density of 1–3 x 10³ cells per well in a 96-well plate [2] [3].
  • Serum Starvation (Optional): For growth factor-stimulated assays, starve cells in serum-free or low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize cell cycles and reduce background signaling [2].
  • Drug Treatment: Treat cells with a serial dilution of this compound (common range: 5 nM to 50 μM) in the presence or absence of relevant growth factors (e.g., 30 ng/mL HGF or 20 ng/mL VEGF) [2] [3].
  • Incubation: Incubate the plate for 3 days (72 hours) at 37°C in a 5% CO₂ incubator [2].
  • Viability Measurement: Add a cell viability reagent like WST-8 (10 μL per well) and incubate for 1-4 hours. Measure the absorbance at 450 nm with a reference wavelength of 660 nm [2].
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.
In Vivo Formulation and Dosing

For animal studies, this compound has been administered orally. One validated formulation is a clear solution consisting of 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water), which can achieve a working concentration of 30 mg/mL [2]. In xenograft models, this compound is typically dosed between 50–200 mg/kg, administered orally once daily [2] [3].

Mechanism of Action & Experimental Workflow

This compound is a dual inhibitor of c-Met and VEGFR2 tyrosine kinases. The diagram below illustrates its mechanism and a typical workflow for analyzing its effects from in vitro to in vivo [2] [3] [4].

G cluster_mol Molecular Level cluster_cell Cellular Phenotype cluster_exp Experimental Confirmation This compound This compound CMet c-Met This compound->CMet Inhibits Phosphorylation VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Phosphorylation Downstream Downstream Pathways (PI3K/Akt, MAPK, Src) Phenotype Inhibits: - Tumor Cell Proliferation - Endothelial Cell Growth - Angiogenesis Promotes: - Apoptosis Downstream->Phenotype InVitro In Vitro Assays (Western Blot, Viability) Phenotype->InVitro InVivo In Vivo Models (Xenograft Tumor Growth) InVitro->InVivo

Critical Safety & Data Interpretation Notes

  • Storage Stability is Key: The most common source of experimental failure is compound degradation. Strictly adhere to the storage conditions and timelines provided [1].
  • Confirm Target Engagement: When reporting results, include data demonstrating that this compound successfully inhibited phosphorylation of c-Met and/or VEGFR-2 in your specific model system, typically confirmed by Western blot analysis [2] [3].
  • Disclaimer for Use: this compound is intended for research use only and not for human or veterinary diagnosis or treatment [1].

References

Golvatinib MTD determination in different animal models

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib MTD from Clinical Trials

The following table summarizes the MTD and key findings from phase I clinical trials in humans, which are the ultimate goal of preclinical animal studies.

Dosing Regimen Determined MTD Dose-Limiting Toxicities (DLTs) Frequent Related Adverse Events ( >10%) Citation
Twice Daily (BID) 200 mg BID Grade 3 ALT increase; Grade 2 vomiting, nausea, and anorexia [1] Proteinuria (50%), nausea (50%), vomiting (44.1%), fatigue (41.2%), decreased appetite (32.4%), increased ALT (32.4%) [1] [2] [1]
Once Daily (QD) 400 mg QD Grade 3 fatigue (50% of patients at a dose level above MTD) [2] Diarrhea (58.8%), nausea (50%), vomiting (44.1%), fatigue (41.2%), decreased appetite (32.4%), increased ALT (32.4%) [2] [2]

Experimental Protocol for MTD Determination in a Phase I Clinical Trial

The human MTD data was derived from phase I dose-escalation studies, which follow a standardized design. Below is a generalized workflow and the detailed methodology for such a trial.

Start Study Start Cohort Cohort of 3 Patients Receive Starting Dose Start->Cohort Evaluate Evaluate for DLTs (28-day cycle) Cohort->Evaluate Decision <2/3 with DLT? Evaluate->Decision MTDFound MTD Determined Previous dose level is MTD Decision->MTDFound Yes Escalate Escalate Dose Next cohort of 3 patients Decision->Escalate No Expand Expand Cohort Enroll additional patients at MTD MTDFound->Expand Escalate->Cohort

Detailed Methodology

This protocol is based on the standard "3+3" design used in oncology phase I trials [2].

  • Study Population: Patients with advanced solid tumors that have progressed after approved therapy. Participants typically have an ECOG performance status of 0-1 [1].
  • Dosing: this compound is administered orally in continuous 28-day cycles. The study tests escalating dose levels, starting from a predefined safe dose (e.g., 100 mg once daily or 50 mg twice daily) [1] [2].
  • Dose Escalation ("3+3" Design):
    • A cohort of 3 patients is enrolled at a starting dose.
    • These patients are monitored for the first cycle (28 days) for the occurrence of Dose-Limiting Toxicities (DLTs). DLTs are typically defined as severe (Grade 3 or higher) adverse events related to the drug, based on standardized criteria like CTCAE (Common Terminology Criteria for Adverse Events).
    • If 0/3 patients experience a DLT: The dose is escalated for the next cohort of 3 patients.
    • If 1/3 patients experiences a DLT: The cohort is expanded to include 3 more patients (making 6 total at that dose).
      • If 1/6 patients experiences a DLT: Escalation continues.
      • If ≥2/6 patients experience DLTs: Dose escalation stops, and the previous dose level is declared the MTD.
    • If ≥2/3 patients experience DLTs: Dose escalation is terminated, and the previous dose level is declared the MTD [2].
  • MTD Expansion Cohort: Once the MTD is identified, additional patients are enrolled to further characterize the drug's safety, pharmacokinetics, and preliminary efficacy at the recommended phase II dose [2].

Frequently Asked Questions

What is the mechanism of action of this compound?

This compound (E7050) is a highly potent, small-molecule, ATP-competitive multi-kinase inhibitor. Its primary targets are the receptor tyrosine kinases c-Met and multiple members of the Eph receptor family. It also inhibits c-Kit, Ron, and VEGFR-2. This activity disrupts signaling pathways involved in cell proliferation, survival, migration, and matrix invasion, which are crucial for tumor growth and metastasis [1] [3] [2].

Why might specific animal model MTD data be unavailable in the public domain?
  • Proprietary Nature of Data: Preclinical data generated by pharmaceutical companies during drug development is often considered confidential competitive information and is not always published in full detail.
  • Focus on Human Trials: Published literature and abstracts often focus on the translational outcomes of preclinical work (i.e., the design and results of human clinical trials), as these are of direct relevance to the medical community and regulators [1] [2].
  • Regulatory Submissions: Detailed animal study data is typically submitted directly to regulatory agencies (like the FDA) as part of an Investigational New Drug (IND) application and may not be released publicly [4].
What is the general purpose of preclinical animal studies in MTD determination?

Before human trials, extensive preclinical studies are conducted to:

  • Estimate a Safe Starting Dose: Animal toxicology studies identify a dose that causes minimal toxicity, which is used to calculate the first human dose.
  • Identify Target Organs of Toxicity: Understanding which organs are affected by the drug in animals helps clinicians monitor for specific adverse events in trials.
  • Characterize Pharmacokinetics (PK): Studies in animals assess how the drug is absorbed, distributed, metabolized, and excreted (ADME) [5] [4].

References

Golvatinib versus cabozantinib c-Met inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

Feature Golvatinib (E7050) Cabozantinib (XL-184)
Primary Targets c-Met, VEGFR-2 [1] [2] [3] c-Met, VEGFR2, AXL, RET [4] [3] [5]
c-Met Inhibition (IC50) IC₅₀: < 0.0014 µM (1.4 nM) [3] IC₅₀: 0.035 µM (35 nM) [3]
Key Mechanism Dual inhibition of c-Met and VEGFR-2; induces apoptosis & cell cycle arrest [1] Multi-kinase inhibition; suppresses tumor growth & angiogenesis [4]
Clinical Status Investigational (Preclinical/Clinical trials) [1] [2] FDA-approved for advanced RCC, HCC, and thyroid cancer [5]
Reported Efficacy Models Multidrug-resistant uterine sarcoma (MES-SA/Dx5 cells) [1] Colorectal cancer (PDTX models), Hepatocellular Carcinoma [4] [5]

Detailed Efficacy and Experimental Data

The following table provides a deeper look into the experimental evidence supporting their efficacy.

Aspect This compound Cabozantinib

| In Vitro Efficacy | - Reduced cell viability in multidrug-resistant uterine sarcoma cells (MES-SA/Dx5) [1]

  • Induced S-phase cell cycle arrest and apoptosis [1] | - Showed potent antitumor activity in 80% of treated patient-derived colorectal cancer (CRC) explants [4] | | In Vivo Efficacy | - Suppressed tumor growth in mouse xenograft models of multidrug-resistant uterine sarcoma [1] | - Inhibited tumor growth in CRC patient-derived xenograft (PDTX) models [4]
  • Improved overall survival in patients with advanced HCC (CELESTIAL trial) [5] | | Key Signaling Pathways Affected | Inhibits phosphorylation of c-Met, Src, Akt, and p38 [1] | Inhibits c-Met and VEGFR2; also targets AXL and RET; downregulates PI3K pathway genes [4] [6] | | Resistance & Toxicity | Research focuses on its efficacy in resistant cancers [1] | Known for toxicities (e.g., diarrhea, hypertension, hand-foot syndrome); research into structural analogues to reduce toxicity [7] |

Experimental Protocols for Key Assays

To help you evaluate the data, here are the methodologies commonly used in the cited studies to generate the efficacy data.

  • Cell Viability Assay (MTT Assay)

    • Procedure: Cells are treated with serially diluted inhibitors for a set time (e.g., 24-48 hours). MTT reagent is added and converted to purple formazan by living cells. The absorbance is measured, and the IC₅₀ (half-maximal inhibitory concentration) is calculated [1].
  • Apoptosis Analysis (Annexin V/PI Staining)

    • Procedure: After treatment, cells are stained with Annexin V (binds to phosphatidylserine on the apoptotic cell surface) and Propidium Iodide (PI, stains dead cells). The population of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) is quantified using flow cytometry [1].
  • Cell Cycle Analysis

    • Procedure: Treated cells are fixed and stained with a DNA-binding dye like PI. The DNA content of cells is analyzed by flow cytometry, and the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is determined [1].
  • Western Blot Analysis

    • Procedure: Proteins are extracted from treated cells or tumor tissues, separated by gel electrophoresis, and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against p-Met, p-Akt, cleaved caspase-3) and secondary antibodies. Protein bands are visualized to detect changes in expression and phosphorylation [1] [4].
  • In Vivo Xenograft Studies

    • Procedure: Immunodeficient mice are implanted with human cancer cells or patient-derived tumor tissue. Once tumors are established, mice are randomized into groups receiving either the inhibitor or a vehicle control. Tumor volume and animal survival are monitored over time to assess the compound's anti-tumor activity [1] [4].

c-Met Targeted Therapy Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by these inhibitors, which explains their profound effects on tumor growth and survival.

architecture cluster_path HGF/c-Met Signaling Pathway HGF HGF c_Met c_Met HGF->c_Met Binding & Activation Downstream Downstream Pathways (PI3K/Akt, MAPK, Src) c_Met->Downstream Phosphorylation Biological_Effects Biological Effects • Cell Proliferation • Migration & Invasion • Angiogenesis • Survival Downstream->Biological_Effects Inhibitors This compound & Cabozantinib Inhibitors->c_Met Inhibition

Key Interpretation and Considerations

When interpreting the data, please note:

  • Lower IC₅₀ indicates higher potency. this compound shows a lower IC₅₀ against c-Met in biochemical assays, suggesting very high potency [3]. However, a drug's overall effectiveness is also determined by its pharmacokinetics (how the body affects the drug) and its ability to hit multiple relevant targets in the tumor microenvironment.
  • Cabozantinib's clinical success is likely due to its broader target profile. By simultaneously inhibiting c-Met, VEGFR2, AXL, and RET, it attacks the tumor through multiple mechanisms—directly targeting cancer cells while also disrupting the tumor's blood supply (anti-angiogenesis) [4] [6] [5].
  • This compound's role may be more specialized in overcoming specific resistance mechanisms, particularly in cancers where concurrent c-Met and VEGFR2 signaling is a driver [1] [2].

References

Comparative Analysis of Select VEGFR/MET Dual-Target Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for several prominent inhibitors, highlighting their potencies (IC50 values) and developmental status.

Inhibitor Name VEGFR-2 IC50 (nM) c-Met IC50 (nM) Key Characteristics / Other Targets Development Status (as of search results)
Golvatinib (E7050) 16 [1] 14 [1] Also inhibits members of the Eph receptor family [1]. Orally available [1]. Clinical Trials [2]
Cabozantinib (XL184) 0.035 [3] 1.3 [3] Also inhibits Ret, Kit, Axl, Flt-1/3/4, and Tie-2 [3]. FDA Approved (for metastatic medullary thyroid cancer) [2]
Foretinib (GSK1363089) 0.9 [3] 0.4 [3] Also inhibits Ron, Kit, and Tie-2 [3]. Clinical Trials [2]
BMS-794833 15 [1] 1.7 [1] Potently inhibits Axl, Ron, and Flt-3 [1]. Orally available [1]. Clinical Trials [2]
MGCD-265 3 [1] 1 [1] Orally available; also inhibits VEGFR-1/3, Tie-2, and Ron [1]. Clinical Trials [1]
T-1840383 2.2 [1] 1.9 [1] Also inhibits VEGFR-1/3, Ron, Ret, and Tie-2 [1]. Preclinical Research [1]

Overview of Key Experimental Protocols

Understanding the experimental methods behind the data is crucial for interpretation. Below are summaries of common protocols used to generate the efficacy data for these inhibitors.

  • Biochemical Kinase Assays: This is a cell-free system used to determine the half-maximal inhibitory concentration (IC50), which is a direct measure of a compound's potency in inhibiting the kinase activity of a purified target protein (like VEGFR-2 or c-Met) [1]. The results from these assays, as cited in the table above, provide the foundational data on a drug's ability to bind to and inhibit its intended targets [1] [3].

  • Cell-Based Phosphorylation Assays: These experiments evaluate a compound's ability to inhibit the autophosphorylation (a key step in activation) of the target receptor (e.g., c-Met or VEGFR-2) within a cellular environment [1]. For example, this compound's IC50 for inhibiting c-Met phosphorylation in MKN45 human gastric carcinoma cells was reported as 14 nM, and for VEGFR-2 in HUVEC (human umbilical vein endothelial cells) it was 16 nM [1]. This demonstrates the compound's cellular activity and its ability to penetrate cell membranes.

  • In Vivo Xenograft Models: These studies are conducted in immunodeficient mice implanted with human tumor cells to evaluate the anti-tumor efficacy of an inhibitor in a living organism [1]. Parameters measured typically include tumor volume reduction and inhibition of target phosphorylation within the tumor tissue [1]. Several inhibitors listed, including this compound, BMS-794833, MGCD-265, and T-1840383, have shown potent, dose-dependent anti-tumor activity in various human tumor xenograft models [1].

Signaling Pathways and Rationale for Dual Targeting

The following diagram illustrates the core signaling pathways mediated by VEGFR-2 and c-Met, highlighting the synergistic role these receptors play in promoting tumor growth. Simultaneous inhibition disrupts multiple critical processes.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF cMet cMet HGF->cMet DownstreamSig Downstream Signaling (RAF/MEK/ERK, PI3K/AKT, STAT3) VEGFR2->DownstreamSig cMet->DownstreamSig BioEffects Biological Effects: • Angiogenesis • Cell Proliferation • Survival • Migration & Invasion DownstreamSig->BioEffects Inhibitors Dual VEGFR2/c-Met Inhibitors (e.g., this compound, Cabozantinib) Inhibitors->VEGFR2 Inhibitors->cMet

Synergistic Signaling Pathways of VEGFR-2 and c-Met

The rationale for dual inhibition stems from the synergistic role of VEGFR-2 and c-Met in driving tumor progression. The c-Met and VEGFR-2 pathways can cross-talk and mutually compensate; inhibiting one can upregulate the other, leading to drug resistance [4] [2]. A dual-targeting strategy simultaneously blocks both tumor-cell-driven growth (via c-Met) and the tumor's blood supply (via VEGFR-2), offering broader anti-tumor and anti-angiogenic benefits and potentially overcoming resistance seen with single-target agents [1] [2].

Research Implications and Future Directions

The data indicates that while several potent VEGFR-2/c-Met dual inhibitors exist, only cabozantinib has achieved FDA approval to date. The others remain in clinical or preclinical investigation.

  • Advantages of Dual-Target Inhibitors: Compared to single-target drugs or combination therapies, a single dual-target agent can offer a more favorable pharmacokinetic profile, reduced risk of drug-drug interactions, and the potential to delay or overcome resistance mechanisms in cancer therapy [4].
  • Current Research Focus: Modern drug discovery for these inhibitors heavily utilizes computational approaches, including pharmacophore modeling, molecular docking, and molecular dynamics simulations, to identify and optimize novel compound structures with high potency and stability [5] [2].

References

Golvatinib and Lenvatinib Combination in Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Multiple studies highlight the synergistic effect of combining Golvatinib (a c-Met and VEGFR-2 inhibitor) with Lenvatinib (a multi-targeted TKI) to overcome resistance to VEGF receptor inhibitors [1] [2] [3].

The core finding is that the Hepatocyte Growth Factor (HGF)/c-Met pathway can cause resistance to VEGFR inhibitors like Lenvatinib. This compound, by inhibiting c-Met, can reverse this resistance [1] [4].

The table below summarizes key quantitative data from these preclinical experiments.

Experimental Model Treatment Group Key Efficacy Findings Observed Effect
In vitro (HUVEC proliferation) [1] Lenvatinib + VEGF Potent inhibition of HUVEC growth Baseline efficacy of VEGFR inhibitor
Lenvatinib + VEGF & HGF Weak inhibition of HUVEC growth HGF-induced resistance to Lenvatinib
Lenvatinib + this compound + VEGF & HGF Resistance was cancelled Synergistic effect of the combination
In vivo (Subcutaneous xenograft models) [1] [3] Lenvatinib alone (in high HGF models) Weak antitumor effects Tumor resistance to monotherapy
This compound alone -- --
Lenvatinib + this compound Synergistic antitumor effects, decreased tumor vessel density Overcame intrinsic resistance

Detailed Experimental Protocols

The preclinical data supporting the this compound and Lenvatinib combination comes from well-established in vitro and in vivo models.

  • In Vitro Cell Proliferation Assay [1] [4]: Human Umbilical Vein Endothelial Cells (HUVECs) were plated and treated with serial dilutions of the compounds. Cell growth was stimulated with VEGF alone or in combination with HGF. After 72 hours, cell proliferation was measured using a sulforhodamine B (SRB) colorimetric assay. The absorbance was read to determine the inhibitory concentration (IC₅₀) of the drugs.
  • In Vivo Xenograft Models [1] [3]: Various human tumor cell lines with high HGF expression were implanted subcutaneously in nude mice. Once tumors reached a specific volume (100-300 mm³), mice were randomized into treatment groups. Lenvatinib and this compound were administered orally, once daily. Tumor volume was measured and calculated regularly. At the end of the study, tumor vessel density was assessed histologically by staining for the endothelial cell marker CD31.

Mechanism of Action and Signaling Pathway

The rationale for the combination therapy is based on overcoming resistance caused by the crosstalk between the VEGF and HGF pathways. The diagram below illustrates this mechanism and the experimental workflow.

G cluster_pathway Mechanism of HGF-Induced Resistance & Drug Action cluster_experiment Preclinical Experimental Workflow VEGF VEGF VEGFR VEGFR VEGF->VEGFR Resistance Resistance to VEGFR Inhibitors VEGFR->Resistance Activates HGF HGF cMet cMet HGF->cMet cMet->Resistance Activates Lenvatinib Lenvatinib (VEGFR Inhibitor) Lenvatinib->VEGFR Inhibits Synergy Synergistic Antitumor Effect Lenvatinib->Synergy This compound This compound (c-Met Inhibitor) This compound->cMet Inhibits This compound->Synergy InVitro In Vitro Assays Proliferation HUVEC Proliferation Assay InVitro->Proliferation TubeForm Endothelial Tube Formation Assay InVitro->TubeForm InVivo In Vivo Studies Implant Tumor Cell Implantation InVivo->Implant Treatment Oral Treatment: Lenvatinib ± this compound Implant->Treatment Analysis Tumor Volume & Histological Analysis Treatment->Analysis

Future Perspectives in Multi-Target Therapy

The research on this compound aligns with a growing trend in oncology drug development. A 2024 analysis of FDA approvals from 2011-2023 found that 66.1% were for monotherapies and 33.9% for combinations [5]. While combinations were approved more often in the first-line setting and showed a higher median response rate (46% vs 34%), the study concluded that the clinical benefit of combination therapy compared to monotherapy appears limited, supporting future trials that test simpler, sequential regimens [5].

Furthermore, the field is increasingly exploring Multi-Target Directed Ligands (MTDLs)—single drugs designed to inhibit multiple targets simultaneously. This strategy aims to overcome drug resistance and reduce side effects associated with combining multiple drugs, representing the next generation of anti-cancer agents [6].

References

Comparison of Golvatinib and Foretinib: Clinical & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data from separate early-stage clinical trials for each drug.

Feature Golvatinib Foretinib
Drug Type Multitargeted receptor tyrosine kinase inhibitor [1] Multitargeted receptor tyrosine kinase inhibitor [2]
Primary Targets c-Met, Ron, Eph receptors, c-Kit [1] c-Met, VEGFR, RON, TIE-2 [2] [3]
Recommended Dosage 400 mg, once daily [1] Bisphosphate salt capsule: 200 mg, 3 times per week [2]
Maximum Tolerated Dose (MTD) 400 mg (once daily) [1] Information not available in search results
Absorption & Exposure ( C_{max} ) and AUC increased with dose; high inter-patient variability [1] Free base tablet vs. salt capsule: AUC ratio 0.89; ( C_{max} ) ratio 0.83 [2]
Time to ( C_{max} ( T_{max} ) Information not available in search results ~4 hours (for both tablet and capsule formulations) [2]
Steady-State Plasma Concentration Information not available in search results Reached after 2 weeks of dosing (bisphosphate salt capsule) [2]
Common Adverse Events Diarrhea, nausea, vomiting, fatigue, decreased appetite, elevated ALT/AST [1] Fatigue, diarrhea, nausea, hypertension, vomiting [2] [4]
Observed Anti-tumor Activity Stable disease (median duration 85 days) [1] Stable disease [2]
Pharmacodynamic Evidence Decrease in p-c-Met or p-ERK in tumor biopsies; increase in soluble c-Met and VEGFR2 [1] Inhibition of c-Met, VEGFR2, and other targets leading to anti-angiogenic and anti-tumor effects [3]

Experimental Protocols from Cited Studies

The data in the table above is derived from specific clinical trial methodologies.

  • This compound Phase I Study Design [1]: This was a phase I, open-label, dose-escalation study in patients with advanced solid tumors. This compound was administered orally once daily, continuously. The study used a "3+3" design, starting at 100 mg and escalating to define the Maximum Tolerated Dose (MTD). Pharmacokinetic assessments were performed during dose escalation and in an MTD expansion cohort. Plasma concentration-time data was used to calculate AUC and ( C_{max} ). Pharmacodynamic effects were measured by analyzing changes in phosphorylated proteins (p-c-Met, p-ERK) in paired tumor biopsies and by measuring levels of soluble plasma biomarkers like VEGFR2 and c-Met.
  • Foretinib Formulation Comparison Study Design [2]: This was a phase I, open-label, randomized, two-part crossover study. Part 1, which provides the PK comparison data, involved patients receiving single oral doses of two foretinib formulations (a bisphosphate salt capsule and a free base tablet) in a randomized sequence, with a one-week washout period between doses. Bioavailability was compared by calculating the least-squares mean for AUC and ( C_{max} ) and determining the ratio (free base/bisphosphate salt) with 90% confidence intervals. Part 2 of the study assessed the safety and efficacy of multiple doses of the bisphosphate salt capsule administered three times per week.

Signaling Pathways and Target Profiles

Both this compound and foretinib are multi-targeted kinase inhibitors, but with distinct primary target profiles. The following diagram illustrates their roles in key oncogenic signaling pathways.

G HGF HGF c_Met c_Met HGF->c_Met DownstreamSignaling Downstream Signaling (PI3K/AKT, RAS/RAF/ERK, STAT) c_Met->DownstreamSignaling Inhibited by This compound & Foretinib Ron Ron Ron->DownstreamSignaling Inhibited by This compound & Foretinib VEGFR2 VEGFR2 VEGFR2->DownstreamSignaling Inhibited by Foretinib TIE2 TIE2 TIE2->DownstreamSignaling Inhibited by Foretinib Eph Eph Eph->DownstreamSignaling Inhibited by This compound CellularEffects Cellular Effects (Proliferation, Survival, Migration, Angiogenesis) DownstreamSignaling->CellularEffects

This diagram shows that while both drugs potently inhibit c-Met and Ron, foretinib has a stronger focus on anti-angiogenic targets like VEGFR2 and TIE-2, whereas this compound has a broader profile against other targets like Eph receptors [1] [5] [3]. Inhibition of these receptors blocks critical downstream pathways, leading to reduced tumor proliferation and angiogenesis.

Conclusion and Research Implications

  • This compound is dosed continuously at 400 mg once daily, shows dose-dependent exposure with high variability, and its efficacy is linked to direct target modulation in tumors [1].
  • Foretinib has been used with intermittent dosing (3 times/week), demonstrates consistent time to peak concentration across formulations, and achieves steady-state within two weeks [2]. Its action is driven by a balanced inhibition of both c-Met and VEGFR pathways [3].

For your research, the most critical consideration is that both are nonselective c-Met inhibitors, which has been a challenge in clinical development, potentially due to off-target effects [5]. Future work may benefit from comparing these agents to the newer, more selective c-Met inhibitors mentioned in the literature.

References

Golvatinib anti-tumor efficacy across different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib Profile and Key Clinical Trial Data

This compound is a small-molecule, ATP-competitive inhibitor that primarily targets receptor tyrosine kinases c-Met and VEGFR-2, along with several other members of the Eph receptor family, c-Kit, and Ron [1] [2]. Its mechanism involves blocking signals that regulate cell migration and matrix invasion [1].

The table below summarizes key findings from a Phase I dose-escalation study in patients with advanced solid tumors [1]:

Aspect Details
Maximum Tolerated Dose (MTD) 400 mg, taken orally once daily [1]
Most Frequent Treatment-Related Adverse Events Diarrhea (58.8%), nausea (50%), vomiting (44.1%), fatigue (41.2%), decreased appetite (32.4%), elevated alanine aminotransferase (32.4%) [1]
Best Overall Response Stable disease (median duration of 85 days) [1]
Key Pharmacodynamic Findings Post-treatment decrease in either phosphorylated c-Met (p-c-Met) or phosphorylated ERK (p-ERK) in 3 out of 4 paired biopsies at the MTD, providing evidence of c-Met target modulation [1]

Preclinical Insights and Potential Efficacy

Preclinical data offers insights into this compound's potential anti-tumor mechanisms, though this is not direct evidence of clinical efficacy:

  • In vitro, this compound potently inhibited the autophosphorylation of c-Met in MKN45 gastric cancer cells and VEGF-induced phosphorylation of VEGFR-2 in HUVEC (human umbilical vein endothelial cells) [2].
  • It also inhibited the growth of several tumor cell lines, including SNU-5 and Hs746T (gastric cancers), and EBC-1 (lung cancer) in vitro [2].
  • The compound was noted for its dual potential as an anti-angiogenic and direct anti-tumor agent by simultaneously targeting the HGF/c-Met and VEGF/VEGFR-2 pathways [2].

Experimental Protocol from Key Study

For reference, here is the methodology from the pivotal Phase I clinical trial [1]:

  • Experimental Design: This was a Phase I, dose-escalation study in patients with advanced solid tumors. This compound was administered orally, once daily, continuously. The study used a "3+3" design, starting at 100 mg once daily and escalating to define the Maximum Tolerated Dose (MTD) based on dose-limiting toxicities.
  • Assessments: Pharmacokinetic (how the body processes the drug), pharmacodynamic (the drug's effects on the body), and preliminary antitumor activity were assessed during dose escalation and in an MTD expansion cohort.
  • Pharmacodynamic Analysis: Changes in soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 levels were measured in patient plasma after dosing. Paired tumor biopsies from a subset of patients were analyzed for changes in p-c-Met and p-ERK levels to confirm target engagement.

This compound's Mechanism of Action

The following diagram illustrates the key signaling pathways targeted by this compound and its downstream effects, based on the described mechanisms [1] [2]:

G This compound Inhibits c-Met and VEGFR2 Pathways cluster_0 Key Inhibition Inhibition Stimulation Stimulation HGF HGF cMet cMet HGF->cMet Binds to VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to CellProliferation CellProliferation cMet->CellProliferation Stimulates CellMigration CellMigration cMet->CellMigration Stimulates MatrixInvasion MatrixInvasion cMet->MatrixInvasion Stimulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Stimulates This compound This compound This compound->cMet Inhibits This compound->VEGFR2 Inhibits

Research Status and Context

The available data characterizes this compound as a first-in-class investigational agent rather than an established treatment. Its development appears to have been focused on its unique multi-targeted profile against c-Met and VEGFR-2.

Several other agents with similar dual-targeting profiles have been investigated preclinically and clinically, such as BMS-794833, MGCD-265, and T-1840383 [2]. This suggests that the simultaneous inhibition of c-Met and VEGFR-2 was an active area of research for combating tumor growth and angiogenesis.

References

Golvatinib Type I ATP-competitive inhibition versus Type II inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Type I vs. Type II Kinase Inhibitors: A Structural Comparison

The table below summarizes the core differences between Type I and Type II inhibitors based on their mechanism of action.

Feature Type I Inhibitors Type II Inhibitors
Target Conformation Active, DFG-in state of the kinase [1] [2] Inactive, DFG-out state of the kinase [1] [2]
Binding Site ATP-binding pocket only [1] ATP-binding pocket + adjacent hydrophobic pocket [1]
Key Structural Motifs Binds to the "hinge region"; kinase in active-like conformation [2] [3] Forms conserved H-bonds with Glu in αC-helix & Asp in DFG motif; "DFG-out" creates a new pocket [1]
Typical Selectivity Can achieve selectivity, but challenging due to conserved ATP site [4] [1] Was thought to be more selective, but this is not universally true [1]
Representative Drugs Gefitinib, Futibatinib, LRRK2-IN-1 [1] [2] Imatinib, Sorafenib, Ponatinib [1] [2]

The Experimental Key to Classification

The definitive method to classify an ATP-competitive inhibitor as Type I or Type II is through X-ray crystallography or cryo-Electron Microscopy (cryo-EM) to visualize the inhibitor bound to its kinase target [4] [2].

  • For Type II Confirmation: The experimental structure must show the inhibitor bound to a kinase in the "DFG-out" conformation. This is characterized by the phenylalanine side chain of the DFG motif swinging away, creating a hydrophobic pocket that the inhibitor occupies. The structure should also show the characteristic hydrogen bonds between the inhibitor and the glutamate residue in the αC-helix and the aspartate residue of the DFG motif [1] [2].
  • For Type I Confirmation: The structure will show the kinase in an active-like, "DFG-in" conformation, with the inhibitor bound solely within the ATP-binding pocket without extending into the back pocket [2].

The following diagram illustrates the structural concepts and experimental workflow used to differentiate between Type I and Type II inhibitors.

G Kinase Kinase DFG-in\n(Active State) DFG-in (Active State) Kinase->DFG-in\n(Active State)  Binds Type I Inhibitors DFG-out\n(Inactive State) DFG-out (Inactive State) Kinase->DFG-out\n(Inactive State)  Binds Type II Inhibitors TypeI_Exp Inhibitor bound only in ATP-binding pocket DFG-in\n(Active State)->TypeI_Exp  Experimental  Observation TypeII_Exp Inhibitor occupies ATP pocket + adjacent hydrophobic pocket DFG-out\n(Inactive State)->TypeII_Exp  Experimental  Observation

Golvatinib's Classification Status

While this compound (E7050) is confirmed to be a potent, small-molecule ATP-competitive inhibitor targeting c-Met and VEGFR-2 [5], the search results do not contain a crystallographic structure or an explicit statement classifying it as Type I or II.

However, a strong inference can be made:

  • The available descriptions note that this compound and similar pyridine derivatives "share similar combining conformation with both VEGFR-2 and c-Met" [5]. Kinase inhibitors that are structurally optimized for high potency against multiple targets often bind to the active conformation, which is the common state across different kinases. This characteristic is more typical of Type I inhibitors.

To conclusively determine this compound's type, I suggest these next steps:

  • Search structural databases like the Protein Data Bank (PDB) for entries containing "this compound" or "E7050".
  • Review primary literature from the drug's developers for detailed biochemical and structural characterization studies.

References

Golvatinib clinical trial outcomes versus preclinical results

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical and Clinical Outcomes of Golvatinib

The table below summarizes the key data from this compound's preclinical studies and its primary clinical trial.

Aspect Preclinical Results Clinical Trial Results (Phase I)
Study Type In vitro (cell) & in vivo (animal) models [1] [2] [3] Phase I dose-escalation in patients with advanced solid tumors [4]
Primary Targets c-Met, Tie2, VEGFR2, EphB4 [1] [2] [3] c-Met, multiple Eph receptors, c-Kit, Ron [4]
Key Effica cy Finding Synergistic antitumor effect with lenvatinib; overcomes HGF/Met-induced resistance to VEGFR inhibitors [2] [3] Best overall response: Stable Disease (median duration 85 days) [4]
Objective Response Rate Not applicable (preclinical) 0% (No Partial or Complete Responses reported) [4]
Antitumor Mechanism Decreased tumor vessel density, inhibited vessel stabilization, reduced pro-angiogenic macrophage infiltration [1] [2] [3] Pharmacodynamic evidence of c-Met target modulation in tumor biopsies [4]
Maximum Tolerated Dose (MTD) Not applicable (preclinical) 400 mg, administered orally once daily [4]
Common Adverse Events Tolerable body weight loss in models [1] [3] Diarrhea (58.8%), Nausea (50%), Vomiting (44.1%), Fatigue (41.2%), Elevated ALT (32.4%) [4]

Preclinical Experimental Protocols

The promising preclinical data for this compound, particularly in combination with lenvatinib, was generated through a series of detailed experiments.

  • Rationale for Combination Therapy: Preclinical studies hypothesized that resistance to VEGFR inhibitors like lenvatinib is mediated through alternative pathways, including HGF/c-Met and Angiopoietin-2/Tie2 signaling. This compound, a multi-targeted inhibitor of c-Met and Tie2, was strategically combined with lenvatinib to simultaneously block multiple resistance pathways [1] [2] [3].
  • In Vitro Models:
    • Cell-based Kinase Assays: Phosphorylation of targets like Tie2 and c-Met was assessed in engineered cell lines. Quantification was performed using sandwich ELISA with a substrate-specific capture antibody and an anti-phosphotyrosine detection antibody [1].
    • Endothelial Cell Network Formation (2D Co-culture): Human umbilical vascular endothelial cells (HUVECs) and human brain vascular pericytes (HBVPs) were mixed and cultured to form networks. The inhibitory effects of the drugs on the endothelial network length were quantified using specialized Angiogenesis Image Analyzer software [1].
    • Sprouting Assay (3D Co-culture): Spheroids containing HUVECs and HBVPs were embedded in collagen to simulate a 3D tumor microenvironment. The inhibition of endothelial sprouting by the drug combination was visualized and measured [1].
  • In Vivo Models:
    • Animal Models: Nude mice were subcutaneously implanted with human thyroid (K1) or endometrial (AN3CA) cancer cells [1].
    • Treatment Protocol: When tumor volumes reached 100-300 mm³, mice were randomized into treatment groups receiving this compound and/or lenvatinib orally, once daily [1].
    • Histological Analysis: Tumors were analyzed for biomarkers including CD31 (blood vessels), SMA (pericytes), and TUNEL (apoptosis). Infiltration of Tie2-expressing macrophages (TEMs) was also quantified [1].

The following diagram illustrates the signaling pathways targeted by the lenvatinib and this compound combination and the logical flow of the preclinical experimental workflow.

G cluster_pathways Signaling Pathways in Resistance cluster_experiments Preclinical Experimental Workflow Lenvatinib Lenvatinib VEGF VEGF/VEGFR Pathway Lenvatinib->VEGF This compound This compound HGF HGF/c-Met Pathway This compound->HGF Ang2 Ang2/Tie2 Pathway This compound->Ang2 Eph EphB4/EphrinB2 Pathway This compound->Eph Resistance Resistance to Anti-angiogenic Therapy VEGF->Resistance HGF->Resistance Ang2->Resistance Eph->Resistance InVitro In Vitro Models (Kinase, 2D/3D Co-culture) InVivo In Vivo Models (Mouse Xenografts) InVitro->InVivo Analysis Histological & Flow Analysis InVivo->Analysis Result Result: Synergistic Antitumor Effect Analysis->Result

Analysis of Clinical Trial Outcomes

The transition from preclinical success to clinical outcomes for this compound reveals a common challenge in drug development.

  • Clinical Efficacy: In the Phase I trial, this compound demonstrated pharmacodynamic evidence of c-Met target modulation, confirming that the drug was engaging its intended target in humans. However, the best overall response achieved was Stable Disease, with no patients experiencing a Partial or Complete Response within the trial period [4]. This suggests that while the drug was biologically active, its antitumor effect as a monotherapy was primarily cytostatic rather than cytotoxic in a heterogeneous patient population with advanced, treatment-resistant cancers.
  • Safety and Tolerability: The Phase I trial established a Maximum Tolerated Dose (MTD) of 400 mg once daily. The most frequent treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting) and fatigue, with some patients experiencing elevated liver enzymes. These toxicities were manageable but indicate a different safety profile compared to the minimal toxicity (e.g., body weight loss) reported in animal models [1] [4].

Conclusion for Researchers

The data on this compound presents a clear case of the "translational gap" in oncology drug development.

  • Preclinical Promise: The combination of this compound with lenvatinib was a rationally designed, multi-targeting strategy that showed high efficacy in overcoming specific resistance mechanisms in well-controlled animal models [1] [3].
  • Clinical Reality: As a single agent in a Phase I trial, this compound's efficacy was limited to disease stabilization with a manageable but notable toxicity profile [4]. The search results do not indicate that large-scale Phase II or III trials for this compound monotherapy were conducted, and its development appears to have been deprioritized in favor of other agents.

For the scientific community, this compound remains an excellent example of a sophisticated preclinical tool that helped illuminate complex resistance mechanisms to anti-angiogenic therapy. Its clinical trajectory underscores the critical importance of patient selection, predictive biomarkers, and the potential need for combination strategies even in the clinical setting to replicate the success seen in the laboratory.

References

Golvatinib biomarker validation for treatment response prediction

Author: Smolecule Technical Support Team. Date: February 2026

Golvatinib's Targets and Preclinical Profile

This compound (also known as E7050) is a small molecule, ATP-competitive inhibitor that primarily targets the c-Met (also known as MET) and VEGFR-2 receptor tyrosine kinases [1]. The table below summarizes its key preclinical characteristics:

Attribute Description
Primary Targets c-Met, VEGFR-2, and other members of the Eph receptor family [1]
Mechanism ATP-competitive inhibitor [1]
c-Met Inhibition (IC₅₀) 14 nM (in MKN45 cells) [1]
VEGFR-2 Inhibition (IC₅₀) 16 nM (in HUVEC cells) [1]
Cellular Activity Inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation [1]
Potential Indications Investigated as a potential therapeutic agent for Hepatocellular Carcinoma (HCC) [2]

Analytical Method for Quantification

A validated analytical method exists for monitoring this compound concentrations in human plasma, which is crucial for pharmacokinetic studies and Therapeutic Drug Monitoring (TDM) [2].

  • Experimental Protocol: The method uses UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) with a QuEChERS pre-treatment for sample clean-up [2].
  • Performance: This protocol can simultaneously quantify this compound and six other tyrosine kinase inhibitors (TKIs) with a limit of detection (LOD) ranging between 0.60–0.18 ng/mL and a limit of quantification (LOQ) of 5–10 ng/mL [2].
  • Application: Monitoring plasma drug concentrations can help manage adverse events and optimize dosing, which is a form of pharmacokinetic biomarker application [2].

Biomarker Status and Research Direction

The search results indicate that predictive biomarker validation for this compound is an area that requires further clinical research.

  • Biomarker Validation Gap: Unlike drugs like Lenvatinib, where recent trials have comprehensively analyzed biomarkers across various categories (e.g., driver gene mutations, gene expression signatures) [3] [4] [5], similar high-level clinical validation for this compound was not identified.
  • Mechanistic vs. Predictive Biomarkers: The available data describes this compound's mechanistic biomarkers (its direct targets, c-Met and VEGFR-2). However, no information was found on validated predictive biomarkers—measurable indicators that can reliably forecast which patients will respond to the treatment before it is administered [1] [6].
  • Pathway Context: The signaling pathways targeted by this compound are critically important in cancer. The diagram below illustrates the position of c-Met and VEGFR-2 within the broader network of targeted therapy pathways in cancer, providing context for its mechanism [1] [7].

G Targeted Therapy Pathways in Cancer cluster_top External Growth Signals cluster_membrane Cell Membrane cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_intracellular Intracellular Signaling Pathways Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR c-Met c-Met Growth Factors->c-Met VEGFR-2 VEGFR-2 Growth Factors->VEGFR-2 RAS/RAF/MEK/ERK\nPathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK\nPathway PI3K/AKT/mTOR\nPathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR\nPathway c-Met->RAS/RAF/MEK/ERK\nPathway c-Met->PI3K/AKT/mTOR\nPathway VEGFR-2->RAS/RAF/MEK/ERK\nPathway VEGFR-2->PI3K/AKT/mTOR\nPathway Cell Processes Cell Processes RAS/RAF/MEK/ERK\nPathway->Cell Processes PI3K/AKT/mTOR\nPathway->Cell Processes This compound This compound This compound->c-Met Inhibits This compound->VEGFR-2 Inhibits

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

633.28750901 Da

Monoisotopic Mass

633.28750901 Da

Heavy Atom Count

46

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

516Z3YP58E

Pharmacology

Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

928037-13-2

Wikipedia

Golvatinib tartrate
Golvatini

Dates

Last modified: 08-15-2023
1: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined Therapy with Mutant-Selective EGFR Inhibitor and Met Kinase Inhibitor for Overcoming Erlotinib Resistance in EGFR-Mutant Lung Cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
2: Takeuchi S, Wang W, Li Q, Yamada T, Kita K, Donev IS, Nakamura T, Matsumoto K, Shimizu E, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer. Am J Pathol. 2012 Sep;181(3):1034-43. doi: 10.1016/j.ajpath.2012.05.023. Epub 2012 Jul 9. PubMed PMID: 22789825.
3: Wang W, Li Q, Takeuchi S, Yamada T, Koizumi H, Nakamura T, Matsumoto K, Mukaida N, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Met kinase inhibitor E7050 reverses three different mechanisms of hepatocyte growth factor-induced tyrosine kinase inhibitor resistance in EGFR mutant lung cancer. Clin Cancer Res. 2012 Mar 15;18(6):1663-71. Epub 2012 Feb 8. PubMed PMID: 22317763.
4: Green DR. 'Tit-for-tat' in cell biology. Nat Rev Mol Cell Biol. 2011 Feb;12(2):73. PubMed PMID: 21252991.
5: Nakagawa T, Tohyama O, Yamaguchi A, Matsushima T, Takahashi K, Funasaka S, Shirotori S, Asada M, Obaishi H. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 2010 Jan;101(1):210-5. Epub 2009 Sep 2. PubMed PMID: 19832844.

Explore Compound Types